N-Mal-N-bis(PEG2-C2-Boc)
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUCUOOBIVTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Mal-N-bis(PEG2-C2-Boc): Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Mal-N-bis(PEG2-C2-Boc) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a central nitrogen atom derivatized with a maleimide (B117702) group and two PEGylated arms terminating in Boc-protected carboxyl groups, offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and applications of N-Mal-N-bis(PEG2-C2-Boc), including detailed experimental protocols and visualizations to facilitate its use in research and drug development.
Core Structure and Chemical Properties
N-Mal-N-bis(PEG2-C2-Boc) is a precisely defined chemical entity with the molecular formula C₂₉H₄₈N₂O₁₁ and a molecular weight of 600.7 g/mol .[1] Its structure is characterized by a central tertiary amine linked to a maleimide moiety and two identical diethylene glycol chains, each terminating with a tert-butyl propionate (B1217596) group. The CAS number for this compound is 2100306-51-0.[1]
The maleimide group is a key reactive handle, exhibiting high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. This reactivity allows for stable, covalent thioether bond formation under mild conditions. The two arms of the linker consist of hydrophilic diethylene glycol (PEG2) units, which enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[2][3] Each arm is capped with a tert-butyloxycarbonyl (Boc)-protected carboxyl group. This protecting group can be readily removed under mild acidic conditions to reveal terminal carboxylic acids, which can then be activated for conjugation to amine-containing molecules.[4]
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈N₂O₁₁ | [5] |
| Molecular Weight | 600.7 g/mol | [5] |
| CAS Number | 2100306-51-0 | [5] |
| Appearance | Not specified in literature; likely a viscous oil or solid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | Recommended storage at -20°C |
Role in PROTAC and ADC Development
The branched structure of N-Mal-N-bis(PEG2-C2-Boc) is particularly advantageous in the design of PROTACs and ADCs.
PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. The linker is a critical component that connects the POI-binding ligand and the E3 ligase-binding ligand. The length, flexibility, and chemical nature of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The PEG chains in N-Mal-N-bis(PEG2-C2-Boc) can improve the solubility and cell permeability of the PROTAC molecule.[2]
ADCs: In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The branched nature of N-Mal-N-bis(PEG2-C2-Boc) allows for the potential attachment of multiple payload molecules to a single conjugation site on the antibody, which can be beneficial for achieving a higher drug-to-antibody ratio (DAR).[6]
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
Hypothetical Synthesis of N-Mal-N-bis(PEG2-C2-Boc)
This proposed synthesis involves a two-step process starting from commercially available building blocks.
Step 1: Synthesis of the bis-PEGylated amine intermediate
-
Materials: Di(tert-butyl) iminodiacetate (B1231623), 2-(2-chloroethoxy)ethanol (B196239), a strong base (e.g., sodium hydride), and a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF)).
-
Procedure:
-
Dissolve di(tert-butyl) iminodiacetate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C and slowly add sodium hydride.
-
To this mixture, add 2-(2-chloroethoxy)ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting bis-PEGylated amine intermediate by column chromatography.
-
Step 2: Maleimide functionalization
-
Materials: The bis-PEGylated amine intermediate from Step 1, N-maleoyl-β-alanine (or a similar activated maleimide derivative), a peptide coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., anhydrous dimethylformamide (DMF)).
-
Procedure:
-
Dissolve N-maleoyl-β-alanine and the peptide coupling agent in anhydrous DMF.
-
Add DIPEA to the mixture and stir for a few minutes to activate the carboxylic acid.
-
Add the bis-PEGylated amine intermediate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the final product, N-Mal-N-bis(PEG2-C2-Boc), by column chromatography.
-
Caption: A logical workflow for the hypothetical synthesis of N-Mal-N-bis(PEG2-C2-Boc).
General Protocol for Protein Conjugation via the Maleimide Group
This protocol describes the conjugation of N-Mal-N-bis(PEG2-C2-Boc) to a thiol-containing protein.
-
Materials: Thiol-containing protein (e.g., a cysteine-engineered antibody), N-Mal-N-bis(PEG2-C2-Boc), a suitable buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5), and a reducing agent if necessary (e.g., TCEP).
-
Procedure:
-
If the protein's thiol groups are in a disulfide bond, pre-treat the protein with a reducing agent like TCEP to expose the free thiols. Remove the excess reducing agent by dialysis or size-exclusion chromatography.
-
Dissolve N-Mal-N-bis(PEG2-C2-Boc) in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the linker solution to the protein solution in a molar excess (typically 5-20 fold excess of the linker).
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
-
Remove the unreacted linker and quenching agent by dialysis or size-exclusion chromatography.
-
Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
General Protocol for Deprotection and Subsequent Conjugation
This protocol outlines the removal of the Boc protecting groups and subsequent conjugation to an amine-containing molecule.
-
Materials: The protein-linker conjugate from the previous step, a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane (B109758) (DCM)), an amine-containing molecule, an activating agent for the now-free carboxylic acids (e.g., EDC/NHS), and a suitable buffer (e.g., MES buffer, pH 6.0).
-
Procedure:
-
Lyophilize the protein-linker conjugate to remove water.
-
Treat the dried conjugate with a solution of TFA in DCM (e.g., 50% TFA) for 30-60 minutes at room temperature to remove the Boc groups.
-
Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.
-
Re-dissolve the deprotected conjugate in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activate the newly formed carboxyl groups by adding EDC and NHS.
-
Add the amine-containing molecule to be conjugated.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the final bioconjugate using dialysis or size-exclusion chromatography.
-
Characterization and Quality Control
The purity and identity of N-Mal-N-bis(PEG2-C2-Boc) and its conjugates should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the linker.
-
Mass Spectrometry (MS): To verify the molecular weight of the linker and its conjugates.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker and to monitor the progress of conjugation reactions.
Conclusion
N-Mal-N-bis(PEG2-C2-Boc) is a valuable and versatile tool in the field of bioconjugation. Its branched structure, combined with the specific reactivity of the maleimide group and the latent functionality of the Boc-protected carboxyl groups, provides researchers with a powerful linker for the construction of complex and potent therapeutic and diagnostic agents. The inclusion of PEG chains enhances the desirable drug-like properties of the resulting conjugates. The detailed understanding of its structure and the availability of robust conjugation protocols are essential for its effective application in the development of next-generation biopharmaceuticals.
References
N-Mal-N-bis(PEG2-C2-Boc) molecular weight and formula
This technical guide provides a detailed overview of the chemical and physical properties of N-Mal-N-bis(PEG2-C2-Boc), a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Molecular Data
The fundamental properties of N-Mal-N-bis(PEG2-C2-Boc) are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Formula | C29H48N2O11[1][2] |
| Molecular Weight | 600.7 g/mol [2] |
Note: Variations in the linker synthesis can result in slight differences in the molecular formula and weight. Another reported variant, N-Mal-N-bis(PEG2-NH-Boc), has a molecular formula of C29H50N4O11 and a molecular weight of approximately 630.7 g/mol .[3][4]
Molecular Structure and Components
N-Mal-N-bis(PEG2-C2-Boc) is a heterobifunctional linker composed of three key chemical moieties. The structural arrangement allows for the conjugation of two different molecules. A diagram illustrating the principal components of the molecule is provided below.
Experimental Protocols
The utilization of N-Mal-N-bis(PEG2-C2-Boc) in bioconjugation and PROTAC synthesis involves specific experimental protocols. The maleimide group is reactive towards thiol groups, while the Boc-protected amines can be deprotected to reveal primary amines for subsequent reactions.
Thiol-Maleimide Conjugation:
-
Dissolution: Dissolve the thiol-containing molecule and N-Mal-N-bis(PEG2-C2-Boc) in a suitable buffer, typically a phosphate (B84403) buffer at pH 6.5-7.5. The use of organic co-solvents like DMSO or DMF may be necessary to ensure solubility of the reactants.
-
Reaction: Mix the reactants at a slight molar excess of the maleimide linker. The reaction is typically carried out at room temperature for 1-4 hours.
-
Monitoring: The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC to observe the formation of the desired conjugate and the consumption of the starting materials.
-
Purification: The final conjugate is purified from unreacted starting materials and byproducts using chromatographic methods, such as reverse-phase HPLC or size-exclusion chromatography.
Boc Deprotection:
-
Acidic Conditions: The Boc (tert-Butyloxycarbonyl) protecting group is labile under acidic conditions. A common method involves treating the Boc-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Reaction: The reaction is typically performed at room temperature for 30-60 minutes.
-
Quenching and Workup: The reaction is quenched by the addition of a base, and the deprotected product is isolated through extraction and solvent evaporation.
-
Verification: The successful removal of the Boc group can be confirmed by mass spectrometry, observing the expected mass shift.
The deprotected primary amines can then be used for subsequent conjugation reactions, for example, through amide bond formation with a carboxylic acid-containing molecule.
References
The Maleimide Group: A Cornerstone of Modern Bioconjugation for Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The maleimide (B117702) group has established itself as a pivotal tool in the field of bioconjugation, enabling the precise and stable linkage of molecules essential for the advancement of targeted therapies, diagnostics, and research reagents. Its high reactivity and selectivity towards thiol groups, particularly those found in cysteine residues of proteins, have made it a favored chemical handle for scientists seeking to create well-defined bioconjugates. This technical guide provides a comprehensive overview of the core principles of maleimide chemistry, its applications, and detailed protocols for its successful implementation.
The Core Chemistry: A Selective and Efficient Reaction
The foundation of maleimide bioconjugation lies in the Michael addition reaction. In this process, a thiol group (sulfhydryl group, -SH), acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This reaction results in the formation of a stable, covalent thioether bond.[1][]
The remarkable utility of the maleimide-thiol reaction stems from its high chemoselectivity, particularly within a pH range of 6.5 to 7.5.[1][3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, allowing for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains like lysine.[3][5]
Key Parameters Influencing the Reaction
Successful and specific maleimide-thiol conjugation hinges on the careful control of several experimental parameters:
-
pH: This is the most critical factor. The optimal pH range of 6.5-7.5 ensures the thiol group is sufficiently nucleophilic to react efficiently while minimizing side reactions with amines, which become more prevalent at pH values above 7.5.[1][3]
-
Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be beneficial for sensitive biomolecules.[6]
-
Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing biomolecule is crucial for controlling the extent of labeling. A molar excess of the maleimide reagent is often used to drive the reaction to completion.[7]
-
Solvent: Maleimide reagents are often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][7]
Data Presentation: Quantitative Parameters for Maleimide-Thiol Conjugation
The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: Reaction Conditions and Kinetics
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Minimizes hydrolysis and reaction with amines.[1][3][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability.[6] |
| Reaction Time | 1 - 4 hours | Should be optimized for the specific biomolecules involved.[6] |
| Relative Reaction Rate | ~1,000x faster with thiols than amines at pH 7.0 | Highlights the high selectivity of the reaction.[3] |
Table 2: Typical Molar Ratios for Conjugation
| Application | Maleimide to Thiol Molar Ratio | Reference |
| Nanoparticles to cRGDfK peptide | 2:1 | [7] |
| Nanoparticles to 11A4 nanobody | 5:1 | [7] |
| General protein labeling | 10:1 to 20:1 excess of dye | [7] |
Challenges and Side Reactions in Maleimide Chemistry
While highly effective, the maleimide-thiol reaction is not without its challenges. A thorough understanding of potential side reactions is critical for producing homogenous and stable bioconjugates.
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[1] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[1] Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the recommended pH range.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is not entirely irreversible and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[8] This is a significant concern for in vivo applications, such as with antibody-drug conjugates (ADCs), as the payload can be transferred to other thiol-containing molecules like glutathione, leading to off-target toxicity.[8]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the initial thioether adduct rearranges to form a thiazine structure.[9][10] This rearrangement is more pronounced at basic pH.[9][10]
Strategies for Enhancing Conjugate Stability
To address the issue of the retro-Michael reaction, several strategies have been developed to create more stable maleimide-thiol conjugates:
-
Post-conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after the conjugation reaction can stabilize the linkage and prevent the retro-Michael reaction.[8][11] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating until the ring-opening is complete.[8]
-
Transcyclization: A newer strategy involves a transcyclization reaction that can stabilize the thiosuccinimide ring, particularly when the maleimide is conjugated to a cysteine residue.[12][13] This can be achieved by an extended incubation time in a buffered solution.[12]
-
Next-Generation Maleimides: Researchers have developed substituted maleimides, such as dithiomaleimides (DTM) and dibromomaleimides (DBM), that form more stable linkages.[14] N-aryl maleimides have also been shown to form stable antibody conjugates.[15]
Applications in Drug Development: The Rise of Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][17] The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody, often through engineered cysteine residues at specific sites on the antibody backbone.[1] This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.[1]
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein. These should be optimized for each specific application.
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is necessary if the target thiol groups are involved in disulfide bonds.
Materials:
-
Protein solution (1-10 mg/mL)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at pH 7.0-7.5[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[1]
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[8][18]
-
Flush the reaction vial with an inert gas, seal, and incubate for 20-60 minutes at room temperature.[1]
-
If necessary, remove excess TCEP using a desalting column.[8] Note: TCEP does not contain a thiol and often does not need to be removed before the maleimide reaction.[4]
Protocol 2: Maleimide-Thiol Conjugation
Materials:
-
Reduced protein solution from Protocol 1
-
Maleimide-activated reagent
-
Anhydrous DMSO or DMF[1]
-
Inert gas (e.g., argon or nitrogen)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Immediately before use, dissolve the maleimide-activated reagent in DMSO or DMF to create a concentrated stock solution.[1]
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[1]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][7] If using a fluorescent maleimide, protect the reaction from light.
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess unreacted maleimide and reducing agent.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-Depth Technical Guide to the Solubility and Stability of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are foundational tools in modern bioconjugation, serving as flexible, hydrophilic spacers that connect therapeutic or diagnostic agents to biomolecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, is a cornerstone of biopharmaceutical development, utilized to enhance the therapeutic efficacy and safety of drugs.[3] Key benefits conferred by PEG linkers include improved solubility, enhanced stability, prolonged circulation half-life, and reduced immunogenicity.[3][4] The success of a PEGylated bioconjugate is critically dependent on the physicochemical properties of the linker, primarily its solubility and stability under physiological and storage conditions.[5]
This technical guide provides a detailed exploration of the core principles governing the solubility and stability of PEGylated linkers. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of key concepts and workflows to aid researchers in the rational design and evaluation of bioconjugates.
Solubility of PEGylated Linkers
The exceptional water solubility of PEG is a primary reason for its widespread use.[6] This property is crucial for overcoming the formulation challenges often associated with hydrophobic drug payloads, preventing aggregation and enabling administration at effective therapeutic concentrations.[7]
Physicochemical Basis of Solubility PEG's high solubility in aqueous media stems from the hydrophilic nature of its repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−).[6] The oxygen atoms in the ether backbone can form hydrogen bonds with approximately three water molecules each, creating a hydration shell around the polymer chain.[8] This interaction makes PEG highly soluble in water and other aqueous buffers.[9][10]
Furthermore, PEG's amphiphilic character allows it to be soluble in a wide range of organic solvents, including chloroform, methylene (B1212753) chloride, DMF, and DMSO, which is advantageous for conjugation reactions that may require non-aqueous conditions.[8][9][11] It is less soluble in alcohols and toluene (B28343) and generally insoluble in ether.[9]
Factors Influencing Solubility:
-
PEG Chain Length: Increasing the number of ethylene glycol units (e.g., from PEG4 to PEG24) directly increases the overall hydrophilicity of the conjugate, which is a key strategy for solubilizing hydrophobic payloads.[7]
-
Architecture (Linear vs. Branched): Branched or multi-arm PEG architectures can create a dense hydrophilic shield that is highly effective at solubilizing challenging molecules compared to linear PEGs.[7][12]
-
Payload Characteristics: The intrinsic hydrophobicity of the conjugated molecule (e.g., a cytotoxic drug) is a major determinant of the final conjugate's solubility.[7] PEG linkers are often employed specifically to counteract the poor solubility of these payloads.[7]
-
Functional Groups: The incorporation of charged or polar functional groups within the linker can further enhance water solubility.[7]
Quantitative Solubility Data
While specific solubility values are highly dependent on the entire conjugate structure, the following table summarizes the qualitative solubility of the PEG polymer itself in common laboratory solvents.
| Solvent | Solubility |
| Water & Aqueous Buffers (e.g., PBS) | Very Soluble[9] |
| Dichloromethane (DCM), Chloroform | Very Soluble[9] |
| Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Very Soluble[9] |
| Toluene, Alcohols (e.g., Isopropanol) | Less Soluble (Solubility increases with temperature)[9] |
| Diethyl Ether | Not Soluble[9] |
Stability of PEGylated Linkers
The stability of a PEGylated linker is a critical attribute that dictates the overall performance and safety of a bioconjugate.[13] It can be broadly categorized into chemical stability (integrity of covalent bonds) and physical stability (prevention of aggregation).[7]
Chemical Stability
Chemical stability ensures that the linker remains intact during circulation, preventing premature release of the payload which can lead to off-target toxicity, but allows for cleavage under specific conditions at the target site.[7][14]
Hydrolytic Stability: The susceptibility of a linker to hydrolysis is highly dependent on its chemical structure and the pH of the environment. Linkers can be designed to be stable at physiological pH (7.4) while being labile in the acidic environments of endosomes and lysosomes (pH 4.5-5.5).[7]
-
Ester-based linkers are known to be susceptible to hydrolysis, and this property can be tuned. For example, PEG-norbornene-carboxylate (PEGNBCA) hydrogels show faster hydrolytic degradation compared to standard PEG-norbornene (PEGNB) hydrogels.[15][16] The rate of hydrolysis is significantly accelerated at basic pH.[17]
-
Hydrazone linkers are a classic example of pH-sensitive linkers. Conjugates with aliphatic aldehyde-based hydrazone linkers are relatively stable at pH 7.4 but degrade rapidly at an acidic pH of 5.5.[18] In contrast, those derived from aromatic aldehydes are generally stable at both pH values.[18]
-
Thioether linkers , formed from the reaction of a maleimide (B117702) and a thiol, are generally stable.[5] However, the initial thiosuccinimide adduct can undergo maleimide elimination. This can be prevented by designing linkers that promote rapid hydrolysis of the thiosuccinimide ring, which results in a stable, open-ring structure.[19]
Table 2: Comparative Hydrolytic Stability of Different Linker Chemistries
| Linker Type | Condition | Half-Life (t½) | Stability Profile |
| Aliphatic Hydrazone (PEG-HZ-PE conjugate 9) | pH 7.4, 37°C | 150 min[18] | Relatively stable at neutral pH, designed for cleavage at acidic pH.[18] |
| Aliphatic Hydrazone (PEG-HZ-PE conjugate 9) | pH 5.5, 37°C | < 2 min[18] | Highly unstable under acidic conditions, allowing for rapid payload release.[18] |
| Aromatic Hydrazone (PEG-HZ-PE) | pH 7.4 & 5.5, 37°C | > 72 h (pH 7.4), > 48 h (pH 5.5)[18] | Highly stable at both neutral and acidic pH.[18] |
| PEGNB Hydrogel | pH 7.4 | k = 0.016 d⁻¹ (~42 days t½)[17] | Slow hydrolysis at physiological pH.[17] |
| PEGNB Hydrogel | pH 12 | k = 195.3 d⁻¹ (~0.003 days t½)[17] | Rapid degradation at basic pH.[17] |
Note: Half-life for PEGNB Hydrogel at pH 7.4 is estimated from the hydrolysis reaction constant.
Enzymatic Stability: For many applications, particularly in antibody-drug conjugates (ADCs), linkers are designed to be cleaved by enzymes that are highly expressed in the target cell's lysosomes, such as cathepsin B.[7] This is often achieved by incorporating specific dipeptide sequences, like valine-citrulline (Val-Cit), into the linker structure.[7] The combination of synthetic polymers like PEG with natural peptide sequences is a promising route for creating enzymatically degradable materials.[20]
Thermal Stability: The thermal stability of PEG and its conjugates is important for formulation, storage, and in some manufacturing processes.[21][22] While PEG itself is relatively stable, the entire conjugate's stability can be influenced by the protein or payload.[23] PEGylation has been shown to improve the thermal stability of some proteins by preventing aggregation upon heat treatment.[21][23] However, thermolysis and thermo-oxidative degradation can occur at sufficiently high temperatures (e.g., above 150°C).[22]
Physical Stability
A major benefit of PEGylation is the enhancement of the physical stability of bioconjugates.[7] Many potent drug payloads are hydrophobic and can cause the entire conjugate to aggregate in aqueous solution, compromising efficacy and safety.[7][13] The flexible, hydrophilic PEG chains act as a "hydration shell" and provide a steric shield, which reduces intermolecular hydrophobic interactions and minimizes aggregation.[7][13]
Logical and Experimental Workflows
The rational design and characterization of PEGylated linkers involve a logical selection process and a suite of analytical experiments to verify performance.
Caption: Logical workflow for selecting a PEGylated linker based on key input parameters.
Experimental Protocols & Workflows
Rigorous analytical characterization is essential to confirm the solubility and stability of a PEGylated bioconjugate.
1. Protocol: Solubility Screening via PEG Precipitation
This method provides an estimate of the intrinsic solubility of a protein or conjugate by determining the concentration of PEG required to induce precipitation.[24] A log-linear relationship often exists between protein solubility and the weight percent of PEG.[24]
-
Objective: To determine the apparent maximum solubility of a bioconjugate.
-
Methodology:
-
Preparation: Prepare a stock solution of the bioconjugate (e.g., 10-15 mg/mL) in the desired formulation buffer. Prepare a concentrated stock solution of PEG (e.g., 40% w/v) in the same buffer.
-
Sample Matrix: In a microplate or microcentrifuge tubes, create a matrix of samples by mixing the bioconjugate stock, PEG stock, and buffer to achieve a range of final bioconjugate and PEG concentrations.
-
Equilibration: Mix the samples thoroughly and allow them to equilibrate (e.g., for 1-2 hours at a controlled temperature). A two-phase separation or precipitation will occur in samples where the solubility limit is exceeded.[24]
-
Quantification: Centrifuge the samples to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the remaining soluble bioconjugate using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Data Analysis: For each initial bioconjugate concentration, plot the logarithm of the measured soluble concentration against the PEG concentration. Extrapolate the linear portion of the curve to 0% PEG to determine the apparent maximum solubility.[24]
-
2. Protocol: Plasma Stability Assay
This assay assesses the stability of the conjugate in plasma, monitoring for premature payload release by measuring the change in the drug-to-antibody ratio (DAR) over time.[14]
-
Objective: To evaluate the stability of the linker in a physiological matrix.
-
Methodology:
-
Incubation: Incubate the test conjugate (e.g., an ADC) in plasma (human, mouse, etc.) at a defined concentration (e.g., 1 mg/mL) at 37°C. Include a buffer-only control to assess inherent chemical stability.[14]
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., Day 0, 1, 3, 5, 7).[14]
-
Sample Processing: Isolate the conjugate from the plasma at each time point. Immunoaffinity capture using Protein A or Protein G magnetic beads is a common method.[14]
-
Analysis: Analyze the captured conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage and drug deconjugation.[14]
-
Caption: Experimental workflow for assessing the plasma stability of an ADC.
3. Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[13]
-
Objective: To quantify the percentage of aggregates in a bioconjugate sample.
-
Methodology:
-
System Preparation: Equilibrate an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase (a suitable aqueous buffer) at a constant flow rate until a stable baseline is achieved.[13]
-
Sample Preparation: Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[13]
-
Injection & Separation: Inject a defined volume (e.g., 10-20 µL) of the sample onto the column. The separation is run isocratically. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.[13]
-
Data Acquisition: Monitor the column eluent using a UV detector, typically at 280 nm.[13]
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total integrated peak area. This is a direct measure of the sample's physical stability.[13]
-
Caption: Experimental workflow for analyzing aggregation using Size Exclusion Chromatography.
Conclusion
The solubility and stability of PEGylated linkers are paramount to the design of successful bioconjugates. The inherent hydrophilicity of the PEG backbone provides a powerful tool to overcome the solubility challenges of many therapeutic payloads, while its flexible structure enhances physical stability by preventing aggregation.[7][10] The chemical stability of the linker can be precisely tuned through the selection of different covalent chemistries, enabling the creation of conjugates that are stable in circulation but release their payload in response to specific triggers within the target environment, such as low pH or enzymatic activity.[7][18]
A thorough analytical strategy, employing techniques such as PEG precipitation, SEC, and LC-MS, is essential for characterizing these critical quality attributes.[13][14][24] By carefully considering the interplay between PEG chain length, architecture, and linker chemistry, researchers can rationally design and optimize PEGylated conjugates with improved pharmacokinetic properties, enhanced stability, and a wider therapeutic window.[12][13]
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. purepeg.com [purepeg.com]
- 8. books.rsc.org [books.rsc.org]
- 9. creativepegworks.com [creativepegworks.com]
- 10. interchim.fr [interchim.fr]
- 11. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 18. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 23. orbi.uliege.be [orbi.uliege.be]
- 24. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-Mal-N-bis(PEG2-C2-Boc)
CAS Number: 2100306-51-0
This technical guide provides a comprehensive overview of N-Mal-N-bis(PEG2-C2-Boc), a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
N-Mal-N-bis(PEG2-C2-Boc) is a heterobifunctional linker featuring a maleimide (B117702) group at one end and two Boc-protected amine groups at the other, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its unique architecture allows for the covalent conjugation to a cysteine residue on a protein of interest (POI) ligand via the maleimide group, while the deprotected amines can be coupled to an E3 ligase ligand. This linker is instrumental in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3]
Physicochemical Properties
A summary of the key physicochemical properties of N-Mal-N-bis(PEG2-C2-Boc) is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2100306-51-0 | [2][4] |
| Molecular Formula | C29H48N2O11 | [2][3] |
| Molecular Weight | 600.7 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage | -20°C | [2][3] |
Mechanism of Action in PROTACs
PROTACs synthesized using the N-Mal-N-bis(PEG2-C2-Boc) linker operate through the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section outlines a general protocol for the synthesis of a PROTAC using N-Mal-N-bis(PEG2-C2-Boc). This protocol is a template and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.
Step 1: Deprotection of the Boc Groups
The Boc (tert-Butoxycarbonyl) protecting groups on the amine functionalities of N-Mal-N-bis(PEG2-C2-Boc) must be removed to allow for coupling with the E3 ligase ligand.
-
Reagents:
-
N-Mal-N-bis(PEG2-C2-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-Mal-N-bis(PEG2-C2-Boc) in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or after neutralization.
-
Step 2: Coupling of the E3 Ligase Ligand
The deprotected linker is then coupled to a carboxylic acid-functionalized E3 ligase ligand using standard amide bond formation chemistry.
-
Reagents:
-
Deprotected N-Mal-N-bis(PEG2-C2-amine) linker
-
E3 ligase ligand with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the E3 ligase ligand in the anhydrous solvent.
-
Add the coupling agents and the base to activate the carboxylic acid.
-
Add the deprotected linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC.
-
Step 3: Conjugation to the POI Ligand (Thiol-Maleimide Ligation)
The final step involves the conjugation of the maleimide-functionalized linker-E3 ligase ligand construct to a cysteine-containing POI ligand.
-
Reagents:
-
Purified maleimide-linker-E3 ligase ligand
-
POI ligand with a free cysteine residue
-
Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
Co-solvent if needed (e.g., DMSO, DMF)
-
-
Procedure:
-
Dissolve the POI ligand in the buffer.
-
Dissolve the maleimide-linker-E3 ligase ligand construct in a minimal amount of co-solvent and add it to the POI ligand solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction should be protected from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Below is a workflow diagram for the synthesis of a PROTAC using N-Mal-N-bis(PEG2-C2-Boc).
Caption: PROTAC synthesis workflow using N-Mal-N-bis(PEG2-C2-Boc).
Quantitative Data
While specific quantitative data for PROTACs synthesized using N-Mal-N-bis(PEG2-C2-Boc) is not extensively available in the public domain, the following table provides a template for the types of data that should be generated and presented for a novel PROTAC.
| Parameter | Description | Example Value |
| Binding Affinity (Kd) to POI | Measures the strength of the interaction between the PROTAC and the target protein. | 100 nM |
| Binding Affinity (Kd) to E3 Ligase | Measures the strength of the interaction between the PROTAC and the E3 ligase. | 500 nM |
| Ternary Complex Formation (α) | Cooperativity factor for the formation of the POI-PROTAC-E3 ligase complex. | >1 |
| Degradation Concentration 50 (DC50) | Concentration of the PROTAC required to degrade 50% of the target protein. | 50 nM |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved. | >90% |
| Cellular Permeability (Papp) | A measure of the ability of the PROTAC to cross the cell membrane. | 1-10 x 10^-6 cm/s |
| In Vitro Half-life (t1/2) | Stability of the PROTAC in liver microsomes or plasma. | >60 min |
Signaling Pathway
The ubiquitin-proteasome system is a complex and highly regulated pathway responsible for the degradation of the majority of intracellular proteins. The key steps are outlined in the diagram below.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Conclusion
N-Mal-N-bis(PEG2-C2-Boc) is a valuable tool for the construction of PROTACs. Its well-defined structure and versatile reactivity allow for the systematic synthesis of these complex molecules. A thorough understanding of its properties and the associated experimental protocols is essential for the successful development of novel protein degraders for therapeutic applications. Further research and publication of quantitative data for PROTACs utilizing this specific linker will greatly benefit the scientific community.
References
- 1. N-Mal-N-bis(PEG2-t-butyl ester) - Creative Biolabs [creative-biolabs.com]
- 2. N-Mal-N-bis(PEG2-t-butyl ester), 2100306-51-0 | BroadPharm [broadpharm.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. N-Mal-N-bis(PEG2-t-butyl ester)_N-Mal-N-bis(PEG2-t-butyl ester)_新研博美 [xinyanbm.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using N-Mal-N-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed to enhance the hydrophilicity and drug-like properties of PROTACs. This document provides a detailed, representative protocol for the synthesis of PROTACs utilizing the versatile N-Mal-N-bis(PEG2-C2-Boc) linker. This linker features a maleimide (B117702) group for covalent attachment to cysteine residues on a protein of interest, and two Boc-protected amine functionalities that allow for the sequential or dual conjugation of E3 ligase ligands.
Due to the absence of a specific published synthesis protocol for a PROTAC using the exact N-Mal-N-bis(PEG2-C2-Boc) linker, this document presents a chemically sound, representative methodology based on established principles of organic chemistry and known PROTAC synthesis strategies.
PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest, leading to its degradation.
Application Notes and Protocols: N-Mal-N-bis(PEG2-C2-Boc) Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins and peptides is a cornerstone of modern drug development and biomedical research. Site-specific conjugation of functional molecules to cysteine residues offers a robust strategy for creating well-defined bioconjugates. The maleimide (B117702) functional group is highly selective for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond under mild conditions.[1][2][3] This document provides detailed application notes and protocols for the conjugation of N-Mal-N-bis(PEG2-C2-Boc), a bifunctional linker containing a maleimide group, two polyethylene (B3416737) glycol (PEG) units, and two tert-butoxycarbonyl (Boc)-protected amine groups, to cysteine residues.
This linker is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The N-Mal-N-bis(PEG2-C2-Boc) linker serves to connect a ligand for the POI (containing a reactive cysteine) to a ligand for an E3 ligase, with the PEG units enhancing solubility and optimizing the spatial orientation of the resulting PROTAC.[6]
Principle of the Reaction
The conjugation of N-Mal-N-bis(PEG2-C2-Boc) to a cysteine residue proceeds via a Michael addition reaction. The maleimide's electron-deficient double bond is susceptible to nucleophilic attack by the thiol group of the cysteine, resulting in the formation of a stable covalent thioether linkage.[3] This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[3]
Applications
The primary application of N-Mal-N-bis(PEG2-C2-Boc) is in the synthesis of PROTACs for targeted protein degradation. By conjugating this linker to a cysteine-containing POI ligand, researchers can then deprotect the Boc groups to reveal primary amines, which can be subsequently coupled to an E3 ligase ligand.
Other potential applications include:
-
PEGylation: The PEG chains can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[6]
-
Drug Delivery: As a component of antibody-drug conjugates (ADCs), where the maleimide end attaches to a cysteine on the antibody.[]
-
Biomolecule Labeling: For attaching probes or tags to cysteine-containing biomolecules for imaging or diagnostic purposes.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing protein or peptide
-
N-Mal-N-bis(PEG2-C2-Boc)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer (pH 7.0-7.5), degassed.[1][2][8]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[1][8][9]
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve N-Mal-N-bis(PEG2-C2-Boc).[1][2]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: High-performance liquid chromatography (HPLC) with a C18 column, or size-exclusion chromatography (SEC).[5][8][10]
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for conjugate characterization.[11]
Protocol 1: Conjugation of N-Mal-N-bis(PEG2-C2-Boc) to a Cysteine-Containing Peptide
This protocol outlines the general procedure for conjugating the linker to a peptide with a free cysteine residue.
1. Preparation of the Cysteine-Containing Peptide: a. Dissolve the peptide in degassed conjugation buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[1][2][9] b. If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes to reduce the disulfides.[9] Note: If using DTT, it must be removed prior to adding the maleimide reagent.
2. Preparation of the N-Mal-N-bis(PEG2-C2-Boc) Solution: a. Prepare a stock solution of N-Mal-N-bis(PEG2-C2-Boc) in anhydrous DMSO or DMF (e.g., 10 mM).[9]
3. Conjugation Reaction: a. Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG2-C2-Boc) solution to the peptide solution while gently stirring.[9][12][13] b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[9] c. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[12][13] The optimal reaction time should be determined empirically.
4. Quenching the Reaction (Optional): a. To quench any unreacted maleimide, add a small excess of a thiol-containing compound like L-cysteine or β-mercaptoethanol.
5. Purification of the Conjugate: a. Purify the reaction mixture using reversed-phase HPLC on a C18 column.[5] b. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the conjugate. c. Collect fractions and identify the desired conjugate by mass spectrometry.
6. Characterization of the Conjugate: a. Confirm the identity and purity of the conjugate using mass spectrometry (to verify the addition of the linker) and analytical HPLC.[11]
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and the accessibility of the cysteine residue. The following table provides a summary of typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Typical Outcome | Reference |
| Molar Ratio (Linker:Peptide) | 10:1 to 20:1 | > 80% conjugation efficiency | [9][12][13] |
| pH | 7.0 - 7.5 | Optimal for thiol selectivity | [3] |
| Temperature | 4°C to Room Temperature | Slower at 4°C, faster at RT | [12][13] |
| Reaction Time | 2 - 16 hours | Dependent on temperature and reactants | [12][13] |
| Purity (Post-HPLC) | > 95% | Achievable with proper purification | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for N-Mal-N-bis(PEG2-C2-Boc) conjugation.
PROTAC Signaling Pathway
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 8. lifetein.com [lifetein.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Boc Deprotection of N-Mal-N-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting groups from N-Mal-N-bis(PEG2-C2-Boc). This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a maleimide (B117702) group for thiol-specific reactions and two Boc-protected amine functionalities. The deprotection of these amines is a critical step to enable subsequent conjugation or to introduce primary amines for modulating the physicochemical properties of the final conjugate.
The most common and effective method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an anhydrous organic solvent such as dichloromethane (B109758) (DCM). This method is highly efficient and proceeds under mild conditions, ensuring the integrity of the maleimide group, which is stable to acidic environments.
Key Considerations
-
Maleimide Stability: The maleimide group is generally stable under the acidic conditions required for Boc deprotection. However, prolonged exposure to highly concentrated acids or elevated temperatures should be avoided to prevent any potential side reactions. The thioether bond formed after conjugation of the maleimide to a thiol is also stable at low pH.
-
Reaction Monitoring: It is crucial to monitor the progress of the deprotection reaction to ensure complete removal of the Boc groups and to prevent over-exposure to acidic conditions. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
-
Work-up Procedure: The final product is typically obtained as a trifluoroacetate (B77799) (TFA) salt. Depending on the subsequent application, this salt can be used directly or neutralized to the free amine. Co-evaporation with a non-polar solvent like toluene (B28343) can help in the removal of residual TFA.
Data Presentation
The following table summarizes typical reaction conditions for the Boc deprotection of N-Mal-N-bis(PEG2-C2-Boc) based on established protocols for similar compounds. The optimal conditions may vary depending on the scale of the reaction and the desired purity of the product.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| TFA Concentration in DCM (v/v) | 20% | 50% | 1:1 TFA/DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C |
| Reaction Time | 1 - 2 hours | 30 minutes - 1 hour | 1 hour |
| Monitoring | TLC, LC-MS | LC-MS | TLC |
| Expected Outcome | Complete deprotection | Rapid and complete deprotection | Controlled deprotection |
| Notes | Milder conditions, suitable for sensitive substrates. | Standard and efficient conditions. | For rapid reactions, requires careful monitoring. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with 50% TFA in DCM
This protocol describes a standard and efficient method for the complete removal of Boc protecting groups.
Materials:
-
N-Mal-N-bis(PEG2-C2-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution (optional, for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-Mal-N-bis(PEG2-C2-Boc) in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add an equal volume of TFA to the solution with stirring. The final concentration of TFA will be 50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 1 hour.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up (TFA Salt): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times. c. The resulting product, N-Mal-N-bis(PEG2-C2-amine) as a TFA salt, can be dried under vacuum and used directly for the next step.
-
Work-up (Free Amine - Optional): a. After concentrating the reaction mixture, dissolve the residue in DCM. b. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. c. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the organic layer under reduced pressure to obtain the free amine.
Protocol 2: Milder Boc Deprotection with 20% TFA in DCM
This protocol is suitable for substrates that may be sensitive to higher concentrations of acid.
Procedure:
-
Dissolution: Dissolve N-Mal-N-bis(PEG2-C2-Boc) in anhydrous DCM (e.g., 8 mL).
-
Cooling: Cool the solution to 0 °C.
-
Acid Addition: Slowly add TFA (e.g., 2 mL for a final concentration of 20%).
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Boc deprotection of N-Mal-N-bis(PEG2-C2-Boc).
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Application Note: Synthesis of Maleimide-Functionalized E3 Ligase Ligand Conjugates for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC is composed of three parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] By bringing the E3 ligase and the POI into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic mechanism presents a powerful new therapeutic modality, particularly for targeting proteins previously considered "undruggable".[5]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency.[6][7] The N-Mal-N-bis(PEG2-C2-Boc) linker is a versatile building block for PROTAC synthesis.[8][9] It features a maleimide (B117702) group for covalent conjugation to thiol-containing molecules (e.g., cysteine residues or ligands with thiol handles) and a Boc-protected diamine structure for coupling to an E3 ligase ligand.[10][11]
This application note provides a detailed protocol for the second stage of a convergent PROTAC synthesis: the reaction of an E3 ligase ligand with the deprotected N-Mal-N-bis(PEG2-C2-amine) linker. The protocol covers the deprotection of the Boc group and the subsequent amide bond formation with a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide (B1683931) (a ligand for the Cereblon E3 ligase) or a VHL ligand.[2][12]
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge. As illustrated below, the PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 Ubiquitin Ligase. This induced proximity results in the E3 ligase tagging the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, and the PROTAC can be reused to target another POI molecule.[13][14]
Experimental Protocols
This section details the two-step process to conjugate the N-Mal-N-bis(PEG2-C2-Boc) linker with an E3 ligase ligand bearing a carboxylic acid functional group.
Step 1: Boc Deprotection of N-Mal-N-bis(PEG2-C2-Boc)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[15][16][17]
Materials:
-
N-Mal-N-bis(PEG2-C2-Boc)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Mal-N-bis(PEG2-C2-Boc) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, often a 20-25% v/v solution in DCM) to the stirred solution.[18]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The resulting product is the TFA salt of the deprotected diamine linker. For the subsequent coupling step, it is crucial to neutralize this salt.
-
Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine product, N-Mal-N-bis(PEG2-C2-amine). Use this product immediately in the next step.
Step 2: Amide Coupling with E3 Ligase Ligand
This protocol describes the formation of an amide bond between the newly deprotected amine linker and a carboxylic acid on an E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative).[20][21] Standard peptide coupling reagents are used to activate the carboxylic acid.[22][23]
Materials:
-
N-Mal-N-bis(PEG2-C2-amine) (from Step 1)
-
E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide-COOH) (1.0 - 1.2 eq)
-
Coupling reagent: HATU (1.2 eq) or HBTU/HOBt (1.2 eq each)
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3-4 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
HPLC-grade water and acetonitrile (B52724) for purification
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent(s) (e.g., HATU, 1.2 eq) and the base (DIPEA, 3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the N-Mal-N-bis(PEG2-C2-amine) (1.0-1.2 eq, to ensure consumption of the E3 ligand) in anhydrous DMF.
-
Add the amine solution to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight (12-18 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final Maleimide-Linker-E3 Ligase Ligand conjugate.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Synthetic Workflow Diagram
The following diagram outlines the key steps in the synthesis, from starting materials to the final functionalized conjugate ready for attachment to a target protein ligand.
Data Presentation
Successful synthesis should be confirmed with analytical data. The following table provides an example of expected outcomes for the described reaction. Actual yields and purity will vary based on the specific E3 ligase ligand and reaction conditions.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Typical Yield (%) | Purity (LC-MS) |
| 1. Deprotection | N-Mal-N-bis(PEG2-C2-Boc) | - | TFA, DCM | >95% (crude) | >90% |
| 2. Coupling | Deprotected Linker | Pomalidomide-COOH | HATU, DIPEA, DMF | 50 - 70% | >95% (post-HPLC) |
| 2. Coupling | Deprotected Linker | VHL-Ligand-COOH | HATU, DIPEA, DMF | 45 - 65% | >95% (post-HPLC) |
Table 1: Representative reaction parameters and outcomes for the synthesis of Maleimide-Linker-E3 Ligand conjugates.
Further Applications: Final PROTAC Assembly
The maleimide-functionalized E3 ligase conjugate synthesized via this protocol is an intermediate ready for the final step of PROTAC assembly. The maleimide group reacts specifically and efficiently with a free thiol group (sulfhydryl) under mild physiological conditions (pH 6.5-7.5).[24][25] This allows for the conjugation of the intermediate to a POI ligand that has been functionalized with a thiol, completing the synthesis of the full PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. explorationpub.com [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Mal-N-bis(PEG2-C2-Boc) - Immunomart [immunomart.com]
- 9. precisepeg.com [precisepeg.com]
- 10. N-Mal-N-bis(PEG2-t-butyl ester)_N-Mal-N-bis(PEG2-t-butyl ester)_新研博美 [xinyanbm.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Khan Academy [khanacademy.org]
- 24. lumiprobe.com [lumiprobe.com]
- 25. nbinno.com [nbinno.com]
Application Notes and Protocols for the Purification of Bioconjugates Containing N-Mal-N-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with functional moieties is a cornerstone of modern biotechnology and drug development. The N-Mal-N-bis(PEG2-C2-Boc) linker is a heterobifunctional molecule designed for the precise coupling of payloads to biomolecules, typically proteins or peptides, through a stable thioether bond. Its maleimide (B117702) group reacts specifically with free sulfhydryl groups, such as those on cysteine residues. The linker also features two polyethylene (B3416737) glycol (PEG) chains that enhance solubility and reduce immunogenicity of the final conjugate. Furthermore, the two terminal tert-butyloxycarbonyl (Boc) protected amine groups offer opportunities for subsequent modifications or can influence the overall properties of the bioconjugate.
The purification of the resulting bioconjugate is a critical step to ensure homogeneity, safety, and efficacy. This document provides detailed application notes and protocols for the purification of bioconjugates containing the N-Mal-N-bis(PEG2-C2-Boc) linker. Two primary strategic workflows are presented:
-
Workflow A: Boc deprotection of the linker prior to conjugation with the biomolecule.
-
Workflow B: Conjugation of the Boc-protected linker to the biomolecule, followed by Boc deprotection of the conjugate.
The choice between these workflows will depend on the specific characteristics of the biomolecule, the payload, and the desired final product. This guide will detail the experimental protocols for each step and provide expected quantitative data to aid researchers in optimizing their purification strategies.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of bioconjugates. Note that actual yields and purity will vary depending on the specific biomolecule, linker, and payload used.
Table 1: Representative Yields for Conjugation and Deprotection Steps
| Step | Parameter | Typical Value |
| Workflow A | ||
| Boc Deprotection of Linker | Yield | >95% |
| Maleimide-Cysteine Conjugation | Conjugation Efficiency | 80-95% |
| Workflow B | ||
| Maleimide-Cysteine Conjugation | Conjugation Efficiency | 85-98% |
| Boc Deprotection of Bioconjugate | Yield | >90% |
Table 2: Purity Assessment of Bioconjugates After Purification
| Purification Method | Analyte | Purity (by HPLC) | Aggregate Content (by SEC) |
| Size Exclusion Chromatography (SEC) | Final Bioconjugate | >95% | <5% |
| Ion Exchange Chromatography (IEX) | Final Bioconjugate | >98% | <2% |
| Hydrophobic Interaction Chromatography (HIC) | Final Bioconjugate | >98% | <2% |
Experimental Workflows and Logical Relationships
Two primary workflows for the synthesis and purification of bioconjugates using the N-Mal-N-bis(PEG2-C2-Boc) linker are presented below.
Caption: Workflow A: Boc deprotection of the linker before conjugation.
Caption: Workflow B: Conjugation of the Boc-protected linker followed by deprotection.
Experimental Protocols
Protocol 1: Boc Deprotection of N-Mal-N-bis(PEG2-C2-Boc) Linker (for Workflow A)
This protocol describes the removal of the Boc protecting groups from the linker prior to conjugation.
Materials:
-
N-Mal-N-bis(PEG2-C2-Boc) linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or LC-MS for reaction monitoring
Procedure:
-
Dissolve the N-Mal-N-bis(PEG2-C2-Boc) linker in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Maleimide-Cysteine Conjugation
This protocol describes the conjugation of the maleimide-containing linker (either Boc-protected or deprotected) to a biomolecule with an available cysteine residue.
Materials:
-
Biomolecule (e.g., protein, peptide) with at least one free cysteine residue
-
Maleimide-linker (from Protocol 1 or the starting N-Mal-N-bis(PEG2-C2-Boc))
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, or other suitable non-amine, non-thiol containing buffer. Degas the buffer before use.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Desalting column or dialysis cassette.
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the biomolecule contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. The TCEP does not need to be removed before adding the maleimide linker.
-
-
Linker Preparation:
-
Dissolve the maleimide-linker in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with conjugation buffer.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide linker.
-
-
Removal of Excess Linker:
Protocol 3: Boc Deprotection of the Bioconjugate (for Workflow B)
This protocol describes the removal of the Boc protecting groups from the bioconjugate after the conjugation step.
Materials:
-
Boc-protected bioconjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable aqueous buffer system
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or anisole)
-
Desalting column or dialysis cassette
Procedure:
-
Lyophilize the Boc-protected bioconjugate if it is in an aqueous buffer.
-
Resuspend the lyophilized bioconjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIS (or another suitable scavenger). The scavenger is used to prevent side reactions caused by the tert-butyl cation generated during deprotection.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation or by precipitation of the bioconjugate with cold diethyl ether.
-
Resuspend the deprotected bioconjugate in a suitable buffer.
-
Purify the deprotected bioconjugate using a desalting column or dialysis to remove residual TFA and scavenger.
Protocol 4: Purification of the Final Bioconjugate
The choice of purification method will depend on the properties of the bioconjugate and the impurities to be removed. A multi-step purification strategy may be necessary to achieve high purity.[4]
SEC separates molecules based on their size. It is effective for removing unreacted biomolecules, excess linkers, and aggregates.[2]
General Procedure:
-
Equilibrate the SEC column (e.g., Superdex 200, Sephacryl S-300) with a suitable buffer (e.g., PBS).
-
Load the crude bioconjugate solution onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified bioconjugate.
IEX separates molecules based on their net charge. It is useful for separating the bioconjugate from the unconjugated biomolecule, as the conjugation can alter the overall charge.[5][6][7]
General Procedure:
-
Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the bioconjugate and the desired pH of the separation.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
-
Collect fractions and analyze them to identify the purified bioconjugate.
HIC separates molecules based on their hydrophobicity. Conjugation with a PEGylated linker can alter the hydrophobicity of a biomolecule, allowing for separation of conjugated and unconjugated species.[8][9][10]
General Procedure:
-
Equilibrate the HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) with a high-salt binding buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate).
-
Load the sample, also in a high-salt buffer, onto the column.
-
Elute the bound molecules using a decreasing salt gradient.
-
Collect fractions and analyze for the presence of the purified bioconjugate.
Quantitative Analysis
The purity and concentration of the final bioconjugate should be determined using appropriate analytical techniques.
-
UV-Vis Spectroscopy: To determine the protein concentration (at 280 nm) and potentially the concentration of the conjugated payload if it has a distinct absorbance.
-
HPLC-based methods:
-
Size Exclusion HPLC (SEC-HPLC): To determine the extent of aggregation and fragmentation.[2]
-
Reverse-Phase HPLC (RP-HPLC): To assess the purity of the bioconjugate and separate different species.
-
Ion Exchange HPLC (IEX-HPLC): To resolve charge variants of the bioconjugate.[5][6]
-
Hydrophobic Interaction HPLC (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and separate species with different levels of conjugation.[10]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the bioconjugate and verify the successful conjugation.
By following these detailed protocols and considering the two strategic workflows, researchers can effectively purify bioconjugates containing the N-Mal-N-bis(PEG2-C2-Boc) linker, leading to highly pure and well-characterized materials for downstream applications in research and drug development.
References
- 1. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Protein Labeling with Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for labeling proteins with maleimide (B117702) linkers. This technique is a cornerstone in bioconjugation, enabling the attachment of a wide array of molecules such as fluorescent dyes, drugs, and affinity tags to proteins for research, diagnostic, and therapeutic applications.
Introduction to Maleimide-Based Protein Labeling
Maleimide chemistry is a widely adopted method for the site-specific modification of proteins.[1] The reaction leverages the high selectivity of the maleimide group for the thiol (sulfhydryl) group of cysteine residues.[2][3] This specificity allows for precise control over the location of the label on the protein, which is particularly crucial for maintaining protein function and for the development of homogenous bioconjugates like antibody-drug conjugates (ADCs).[4]
The core of this technique is the Michael addition reaction between the maleimide and a thiol, which forms a stable thioether bond.[5] The reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), making it ideal for working with sensitive biological molecules.[5][6]
Key Considerations for Experimental Design
Successful protein labeling with maleimide linkers requires careful consideration of several experimental parameters:
-
pH Control: The reaction is most efficient and selective for thiols at a pH between 6.5 and 7.5.[5] At pH values above 7.5, maleimides can also react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[5]
-
Reduction of Disulfide Bonds: Many cysteine residues in proteins exist in an oxidized state, forming disulfide bonds that are unreactive with maleimides.[2] Therefore, a reduction step is often necessary to free up the thiol groups for conjugation.[7] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group that could compete with the protein for the maleimide linker. Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent.[8]
-
Molar Ratio of Reactants: To ensure efficient labeling, a molar excess of the maleimide reagent over the protein is typically used.[4] The optimal ratio depends on the protein and the desired degree of labeling and often requires empirical determination.[9]
-
Stability of the Linkage: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in plasma, leading to deconjugation.[10] Strategies to improve stability include hydrolysis of the succinimide (B58015) ring or the use of next-generation maleimides.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to maleimide labeling to aid in experimental design and interpretation.
Table 1: Maleimide Labeling Efficiency
| Protein/Molecule | Maleimide to Thiol Molar Ratio | Reaction Conditions | Labeling Efficiency / Degree of Labeling (DOL) | Reference |
| Cyclic Peptide (cRGDfK) | 2:1 | 10 mM HEPES, pH 7.0, 30 min, RT | 84 ± 4% | [7] |
| 11A4 Nanobody | 5:1 | PBS, pH 7.4, 2 h, RT | 58 ± 12% | [7] |
| Single-Cysteine Proteins | Not specified | Not specified | Typically 70-90% | [12][13] |
| YopO V599C/N624C | Not specified | Not specified | 90% (trityl-protein ratio of 1.8/1) | [14] |
| Human Carbonic Anhydrase I | 50-100:1 (dye:Cys) | pH 7.5, 30 min | Saturation of available Cys residues | [15] |
Table 2: Stability of Thiol-Maleimide Linkage
| Conjugate Type | Condition | Observation | Reference |
| Thiazine (B8601807) Linker | Broad pH range, presence of glutathione | Degrades markedly slower than thioether conjugate; over 20 times less susceptible to glutathione adduct formation. | [11] |
| Succinimidyl Thioether | Physiological pH | Undergoes retro and exchange reactions in the presence of other thiols. | [11] |
| Maleimide-Thiol Adduct | In vivo | Susceptible to retro-Michael reaction, leading to cleavage. | [10] |
| Hydrolyzed Thiosuccinimide | In vitro | Ring-opened products have half-lives of over two years, enhancing stability. | [16] |
| N-terminal Cysteine Conjugate | pH ≥ 7.3 | Can rearrange to a more stable six-membered thiazine structure. | [17] |
Table 3: Typical Drug-to-Antibody Ratios (DARs) in ADCs
| ADC Format | Linker Type | Achievable DAR | Reference |
| Ado-trastuzumab emtansine (Kadcyla) | SMCC (non-cleavable) | Average of 3.0–3.6 | [6][18] |
| Brentuximab vedotin (Adcetris) | Maleimide-based (cleavable) | Heterogeneous mixture with 0 to 8 drugs per antibody | [6] |
| Cysteine-based conjugation | Maleimide-PEG | Range of different DARs (typically 2-4) | [19] |
| Site-specific conjugation (HC-F404) | Maleimide-MMAF | Complete conjugation at a 6:1 drug-antibody ratio | [20] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with maleimide linkers. Optimization may be required for specific proteins and labels.
Protocol 1: Reduction of Protein Disulfide Bonds
This step is necessary if the target cysteine residues are involved in disulfide bonds.
-
Prepare Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3]
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[9]
-
Incubation: Incubate the mixture at room temperature for 20-60 minutes.[3]
Protocol 2: Maleimide Conjugation Reaction
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mM.[9]
-
Add Maleimide to Protein: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[4][9] Add the maleimide solution dropwise while gently stirring.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[4] If the label is light-sensitive, protect the reaction from light.
Protocol 3: Purification of the Labeled Protein
Purification is essential to remove unreacted maleimide and reducing agents.
-
Select Purification Method: Choose a suitable purification method based on the properties of the protein and the label. Common methods include:
-
Gel Filtration Chromatography (Desalting): Effective for removing small molecules from larger proteins.
-
Dialysis: Suitable for removing small molecules, but can be time-consuming and may lead to re-oxidation of thiols if not performed in a degassed buffer.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation.
-
-
Perform Purification: Follow the standard procedure for the chosen purification method.
-
Buffer Exchange: Ensure the final purified protein is in a suitable buffer for storage and downstream applications.
Protocol 4: Characterization of the Conjugate
It is crucial to characterize the final product to determine the degree of labeling and confirm the integrity of the protein.
-
Degree of Labeling (DOL) Determination: The DOL (or drug-to-antibody ratio, DAR) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.[9] The following formula can be used:
A280c = A280 - (Amax × CF)
where A280c is the corrected absorbance at 280 nm, Amax is the absorbance at the maximum wavelength of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.[9]
-
Mass Spectrometry (MS): MS can be used to confirm the covalent attachment of the label and to determine the distribution of labeled species.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the labeled protein and check for aggregation or degradation. If a fluorescent label is used, the gel can be imaged using a fluorescence scanner.
Visualizations
Thiol-Maleimide Reaction Mechanism
Caption: Mechanism of the thiol-maleimide reaction forming a stable thioether bond.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling with maleimide linkers.
Factors Influencing Maleimide Linkage Stability
Caption: Logical relationships of factors influencing the stability of the thiol-maleimide linkage.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing PROTAC Water Solubility with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of PROTAC Solubility
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that redirects the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are typically large and lipophilic, often leading to poor aqueous solubility.[2] This low solubility can impede formulation, limit oral bioavailability, and complicate in vitro assay interpretation, thereby hindering preclinical and clinical development.
One of the most effective strategies to overcome this challenge is the incorporation of polyethylene (B3416737) glycol (PEG) linkers into the PROTAC design.[1][3][4][5][6] The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units can significantly improve the water solubility of PROTACs.[1][3] This application note provides a detailed overview, experimental protocols, and data-driven insights into the use of PEG linkers to enhance the aqueous solubility of PROTACs.
The Role of PEG Linkers in Modulating Physicochemical Properties
PEG linkers offer a versatile platform to fine-tune the physicochemical properties of PROTACs beyond simply increasing solubility. The length of the PEG chain is a critical parameter that influences a PROTAC's solubility, permeability, and ultimately its degradation efficacy.
Impact on Aqueous Solubility
The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the molecule's affinity for water and thereby enhancing its aqueous solubility.[] Generally, a longer PEG chain imparts greater hydrophilicity, leading to a corresponding increase in water solubility. However, this relationship is not always linear and must be empirically optimized for each PROTAC system.
Influence on Cell Permeability
The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry. This "molecular chameleon" effect is a key consideration in PROTAC design. However, excessively long PEG chains can increase the topological polar surface area (TPSA) to a point where permeability is hindered. Therefore, an optimal PEG linker length must be identified to balance solubility and permeability.
Data Presentation: PEG Linker Length vs. Physicochemical Properties
The following tables summarize the impact of PEG linker length on the aqueous solubility and permeability of hypothetical PROTACs, illustrating the general trends observed in structure-activity relationship (SAR) studies.
Table 1: Impact of PEG Linker Length on Aqueous Solubility of a Hypothetical BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (µg/mL) |
| PROTAC-1 | Alkyl C8 | 850 | 5.8 | 5 |
| PROTAC-2 | PEG2 | 898 | 5.2 | 25 |
| PROTAC-3 | PEG4 | 986 | 4.6 | 60 |
| PROTAC-4 | PEG6 | 1074 | 4.0 | 150 |
| PROTAC-5 | PEG8 | 1162 | 3.4 | 180 |
Data is illustrative to demonstrate the general trend of increasing solubility with longer PEG chains.
Table 2: Influence of PEG Linker Length on Permeability of a Hypothetical BTK-Targeting PROTAC
| PROTAC | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 Assay |
| PROTAC-A | Alkyl C8 | 1.5 |
| PROTAC-B | PEG2 | 2.5 |
| PROTAC-C | PEG4 | 3.2 |
| PROTAC-D | PEG6 | 2.1 |
| PROTAC-E | PEG8 | 1.2 |
This table illustrates the concept of an optimal linker length for permeability, as excessively long PEG chains can decrease permeability.
Experimental Protocols
Synthesis of a PROTAC with a PEG Linker
This protocol describes a general two-step synthesis of a PROTAC using a commercially available amine-functionalized protein of interest (POI) ligand, a carboxylic acid-functionalized PEG linker, and an amine-functionalized E3 ligase ligand.
-
Materials:
-
Amine-functionalized POI ligand (1.0 eq)
-
Carboxylic acid-functionalized PEG linker (e.g., HOOC-PEG4-CH2COOH) (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amine-functionalized POI ligand and the carboxylic acid-functionalized PEG linker in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG-COOH intermediate.
-
-
Materials:
-
POI-PEG-COOH intermediate (1.0 eq)
-
Amine-functionalized E3 ligase ligand (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI-PEG-COOH intermediate and the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC solid material
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Add an excess amount of the solid PROTAC to a vial containing a known volume of PBS (e.g., 1 mL).
-
Ensure that undissolved solid is visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Prepare a standard curve of the PROTAC of known concentrations in the same buffer, using a stock solution in a minimal amount of organic solvent.
-
Analyze the concentration of the PROTAC in the supernatant and the standards by a validated HPLC-UV or LC-MS/MS method.
-
The measured concentration of the supernatant represents the thermodynamic solubility of the PROTAC.
-
Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a PROTAC using the Caco-2 cell line as an in vitro model of the intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
PROTAC stock solution in DMSO
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
-
-
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution (e.g., 10 µM in transport buffer, final DMSO concentration ≤ 0.5%) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Add the PROTAC dosing solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/cm³)
-
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the PROTAC is a substrate of efflux transporters.
-
Visualizations
Caption: Experimental workflow for developing and evaluating PEGylated PROTACs.
Caption: Relationship between PEG linker length and PROTAC properties.
Conclusion and Future Directions
The incorporation of PEG linkers is a robust and effective strategy for improving the aqueous solubility of PROTACs. By systematically varying the length of the PEG chain, researchers can fine-tune the physicochemical properties of their molecules to achieve an optimal balance of solubility, permeability, and degradation efficacy. The detailed protocols provided herein offer a starting point for the synthesis and characterization of PEGylated PROTACs. Future advancements in linker technology, including the development of novel hydrophilic and rigid linkers, will continue to expand the druggability of the PROTAC platform, enabling the development of novel therapeutics for a wide range of diseases.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
troubleshooting low yield in N-Mal-N-bis(PEG2-C2-Boc) conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of N-Mal-N-bis(PEG2-C2-Boc) to thiol-containing molecules. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield with N-Mal-N-bis(PEG2-C2-Boc) lower than expected?
Low conjugation efficiency can stem from several factors, ranging from the integrity of the maleimide (B117702) linker to the reaction conditions and the nature of your thiol-containing molecule.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Key potential issues include:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, rendering it inactive for conjugation.[2][3]
-
Thiol Oxidation: The target sulfhydryl (-SH) groups on your molecule may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][4]
-
Suboptimal pH: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[5] At lower pH, the reaction is slow, while at higher pH, hydrolysis and reaction with amines become significant side reactions.[1]
-
Incorrect Molar Ratio: An insufficient molar excess of the N-Mal-N-bis(PEG2-C2-Boc) linker can lead to incomplete conjugation.[1]
-
Steric Hindrance: The branched structure of the N-Mal-N-bis(PEG2-C2-Boc) linker might cause steric hindrance, particularly with bulky target molecules.
-
Presence of Interfering Substances: Components in your buffer, such as primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT), can compete with the target reaction.[6]
Q2: How can I prevent the hydrolysis of the maleimide group on my N-Mal-N-bis(PEG2-C2-Boc) linker?
To maintain the reactivity of your linker, follow these handling and storage guidelines:
-
Storage: Store the N-Mal-N-bis(PEG2-C2-Boc) linker as a dry powder or as a stock solution in a dry, biocompatible organic solvent like anhydrous DMSO or DMF.[2][7]
-
Solution Preparation: Prepare aqueous solutions of the maleimide linker immediately before use.[2] Avoid long-term storage in aqueous buffers.[3]
-
pH Control: During the conjugation reaction, maintain the pH in the optimal range of 6.5-7.5 to minimize hydrolysis.[5]
Q3: My target molecule contains disulfide bonds. How can I ensure it reacts with the maleimide linker?
Disulfide bonds must be reduced to free thiols for the conjugation to occur.[1][8]
-
Reducing Agents: Use a reducing agent to break the disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide linker.[1] Dithiothreitol (DTT) is another strong reducing agent, but any excess must be removed before conjugation to prevent it from reacting with your linker.[1]
-
Preventing Re-oxidation: To prevent the newly formed thiols from re-oxidizing, it is advisable to use degassed buffers for the reaction.[1] You can also include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze oxidation.[1]
Q4: What is the optimal molar ratio of N-Mal-N-bis(PEG2-C2-Boc) to my thiol-containing molecule?
The optimal molar ratio can vary depending on the specific reactants and their concentrations.
-
Starting Point: For protein conjugations, a 10- to 20-fold molar excess of the maleimide linker over the thiol-containing molecule is a common starting point.[1][8]
-
Optimization: For smaller molecules like peptides or when working with nanoparticles, the optimal ratio might be lower. For instance, studies have shown optimal ratios of 2:1 or 5:1 (maleimide to thiol) for different molecules.[9][10][11] It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the best condition for your specific system.
Q5: I am observing side products in my reaction mixture. What are they and how can I minimize them?
Side reactions can compete with the desired conjugation, leading to a heterogeneous product mixture.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[2] To avoid this, maintain the pH between 6.5 and 7.5.[1]
-
Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of the linker to other thiol-containing molecules.[2] While this is a greater concern in vivo, it can be mitigated by ensuring complete removal of any excess reducing agents.
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a stable thiazine ring.[12][13] This is more likely at neutral to basic pH.[13] Performing the conjugation at a more acidic pH (e.g., 6.0-6.5) can help minimize this side reaction.[13]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide Hydrolysis | Prepare maleimide solutions fresh in anhydrous DMSO/DMF. Maintain reaction pH between 6.5-7.5.[5] |
| Thiol Oxidation / Disulfide Bonds | Pre-reduce your target molecule with TCEP (10-100 fold molar excess) for 20-30 minutes.[1][8] Use degassed buffers.[1] | |
| Suboptimal pH | Use a buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES).[1][14] | |
| Insufficient Molar Ratio | Optimize the molar ratio of linker to target. Start with a 10-20 fold excess for proteins.[1][8] | |
| Multiple Products / Impurities | Reaction with Amines (e.g., Lysine) | Maintain reaction pH below 7.5. |
| Thiazine Rearrangement (N-terminal Cys) | Perform conjugation at a slightly more acidic pH (e.g., 6.0-6.5).[13] | |
| Unreacted Starting Materials | Increase incubation time or molar excess of the limiting reagent. | |
| Low Product Recovery | Precipitation during Reaction | Check the solubility of all components. Consider using a co-solvent like DMSO if necessary.[4] |
| Non-specific Binding during Purification | Adjust the purification strategy (e.g., change buffer, column type). |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
-
Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[6]
-
TCEP Addition: Add a 10-100 fold molar excess of TCEP to the protein solution.[8][11]
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature. The reduced protein solution can often be used directly without removing the TCEP.[1]
-
(Optional - DTT Reduction): If using DTT, add a 10-100 fold molar excess and incubate for 30-60 minutes. Crucially, excess DTT must be removed using a desalting column before adding the maleimide linker.[1][8]
Protocol 2: General N-Mal-N-bis(PEG2-C2-Boc) Conjugation
-
Linker Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG2-C2-Boc) linker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[14]
-
Reaction Setup: Add the desired molar excess (e.g., 10-20 fold for proteins) of the linker solution to the reduced, thiol-containing molecule solution.[1]
-
Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.[1][8] Gentle mixing during incubation can be beneficial.[1]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
Protocol 3: Purification of the Conjugate
The choice of purification method depends on the size and properties of the final conjugate.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common method to separate the larger conjugate from smaller, unreacted linker and other reagents.[15]
-
Dialysis: Useful for removing small molecule impurities, but may not be suitable for maleimides with poor aqueous solubility.[4]
-
High-Performance Liquid Chromatography (HPLC) / Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution for purification.[14]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Preventing Hydrolysis of Maleimide Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with maleimide (B117702) chemistry, with a specific focus on preventing the hydrolysis of the maleimide group during reactions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a maleamic acid derivative. This is a significant concern because the resulting maleamic acid is unreactive towards thiol groups from cysteine residues.[1] If the maleimide reagent hydrolyzes before it has a chance to react with the target thiol, the conjugation reaction will fail, leading to low or no yield of the desired bioconjugate.[1]
Q2: How do pH and temperature influence maleimide stability?
Both pH and temperature are critical factors. The susceptibility of the maleimide group to hydrolysis increases significantly with rising pH and temperature.[1][2]
-
pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[3][4] Within this window, the reaction with thiols is highly efficient and chemoselective.[1][3] Below pH 6.5, the conjugation rate slows considerably because the thiol group is less likely to be in its reactive thiolate anion form.[3] Above pH 7.5, two competing side reactions become prominent: the rate of maleimide hydrolysis increases, and the maleimide begins to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[3][4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. For instance, at pH 7.4, the hydrolysis rate is approximately five times faster at 37°C compared to 20°C.[2]
Table 1: Effect of pH on Maleimide Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal Hydrolysis |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis[3] |
Table 2: Temperature Dependence of Maleimide Hydrolysis Rate Constant at pH 7.4
| Temperature | Rate Constant (k) |
|---|---|
| 20 °C | 1.24 x 10⁻⁵ s⁻¹ |
| 37 °C | 6.55 x 10⁻⁵ s⁻¹ |
Data adapted from a study on 8armPEG10k-maleimide.[2]
Q3: What is the best way to prepare and store maleimide reagents?
Proper handling and storage are crucial to maintain the reactivity of maleimide-containing compounds.
-
Dissolving Reagents: Maleimide reagents should be dissolved in a dry, water-miscible (anhydrous) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][5]
-
Storage: Never store maleimide-containing products in aqueous solutions due to the high risk of hydrolysis.[1][6] Stock solutions prepared in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light and moisture.[1][5] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.[1]
Q4: My conjugation reaction is giving low yields. How can I troubleshoot it?
Low or no yield is a common problem that can often be traced back to a few key issues. Use the following guide to troubleshoot your experiment.
-
Problem: Maleimide Hydrolysis. The most common cause of failure is the inactivation of the maleimide group before conjugation.
-
Problem: Thiol Oxidation. Free sulfhydryl groups can easily oxidize to form disulfide bonds, which are unreactive with maleimides.[6] This process is often catalyzed by trace metal ions.[6]
-
Solution: If your protein has disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it does not contain a thiol and does not need to be removed before adding the maleimide.[6] To prevent re-oxidation, always use buffers that have been degassed (by vacuum or bubbling with an inert gas like argon) and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[6][7]
-
-
Problem: Suboptimal Stoichiometry. An incorrect molar ratio of maleimide to thiol can lead to incomplete conjugation.
Q5: My bioconjugate is unstable and loses its payload over time. What is happening?
The thioether bond formed by the initial maleimide-thiol reaction (a thiosuccinimide linkage) can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma.[8][9] This can lead to payload migration and off-target effects.
-
Solution 1: Post-Conjugation Hydrolysis: The stability of the conjugate can be greatly enhanced by intentionally hydrolyzing the succinimide (B58015) ring after the conjugation is complete.[10] This ring-opened succinamic acid thioether is much more stable and resistant to the retro-Michael reaction.[1][10] This can often be achieved by incubating the purified conjugate at a slightly elevated pH (e.g., pH 9.0) for a short period.[11]
-
Solution 2: Use Next-Generation Maleimides: Certain N-substituted maleimides, such as N-aryl maleimides, are designed so that the resulting thiosuccinimide adduct undergoes rapid hydrolysis, leading to a more stable final product.[10][12]
-
Solution 3: Consider Alternatives: For applications demanding very high stability, consider alternative thiol-reactive chemistries such as vinyl sulfones, which form highly stable, irreversible thioether bonds.[12]
Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Protein Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in anhydrous DMSO or DMF)
-
Conjugation Buffer: 1x PBS or 100 mM HEPES, pH 7.0-7.5, containing 5 mM EDTA. Buffer must be degassed prior to use.[5][6][7]
-
Reducing Agent (if needed): TCEP solution.
-
Quenching Reagent: N-acetyl cysteine or free cysteine solution (100 mM).
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25).[13]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Conjugation Buffer. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[5][7]
-
Reagent Preparation: Immediately before use, prepare the stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[1][5]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[3][12] Add the reagent dropwise while gently stirring. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10-15% to avoid protein precipitation.[1][7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][12]
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide, add a 10-fold molar excess of a quenching reagent (e.g., N-acetyl cysteine) and incubate for 15 minutes.[12]
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules using a size-exclusion chromatography column or dialysis.[12]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Assay for Quantifying Free Thiols (Ellman's Test)
This assay can be used to verify the presence of free thiols on your protein before conjugation and to estimate conjugation efficiency by measuring their disappearance after the reaction.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman’s Reagent Solution: 4 mg of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of Reaction Buffer.
-
Cysteine or N-acetyl cysteine for standard curve.
-
Protein samples (before and after conjugation).
Procedure:
-
Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Dilute the protein samples to be tested in the Reaction Buffer.[3]
-
Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman’s Reagent Solution. Include a blank containing only the Reaction Buffer and the reagent.[3]
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of all samples at 412 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of free thiols in your protein samples.[3] A significant decrease in free thiols after conjugation indicates a successful reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during maleimide-thiol conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in maleimide-thiol conjugation?
The main side reactions include:
-
Maleimide (B117702) Hydrolysis: The maleimide ring can be hydrolyzed, rendering it inactive for conjugation. This reaction is more prominent at neutral to alkaline pH.[1][2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can lead to the exchange of the conjugated molecule with other thiols, such as glutathione, which is a concern for in-vivo stability.[2][3][4]
-
Reaction with Amines: At a pH above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chains of lysine (B10760008) residues.[2][5]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a more stable six-membered thiazine ring.[2][6]
Q2: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[2][5] Within this range, the reaction is highly selective for thiols. At lower pH values, the reaction rate decreases, while at higher pH values (>7.5), the risk of side reactions with amines and hydrolysis of the maleimide ring increases.[2][5]
Q3: How can I improve the stability of my maleimide-thiol conjugate?
To improve stability and prevent payload loss, especially in a thiol-rich environment, you can induce hydrolysis of the thiosuccinimide ring to form a stable ring-opened product.[7][8] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.[2] The resulting succinamic acid thioether is resistant to the retro-Michael reaction.[3][5]
Q4: Why is my conjugation efficiency low?
Low conjugation efficiency can be due to several factors:
-
Hydrolyzed Maleimide: The maleimide reagent may have been prematurely hydrolyzed. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2]
-
Oxidized or Inaccessible Thiols: The target cysteine residues may have formed disulfide bonds or be sterically inaccessible. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be employed to ensure free thiols are available for conjugation.[2]
-
Incorrect pH: The reaction buffer may not be within the optimal pH range of 6.5-7.5.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or no conjugation yield.
| Potential Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[2][8] If aqueous solutions are necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[1] |
| Thiol Oxidation | Reduce disulfide bonds in the protein/peptide before conjugation by treating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[2] TCEP does not need to be removed before adding the maleimide reagent.[1] If using DTT, it must be removed prior to conjugation.[1] |
| Incorrect Reaction Buffer pH | Ensure the reaction buffer pH is strictly between 6.5 and 7.5 using a non-nucleophilic buffer like phosphate (B84403) or HEPES.[8] |
| Insufficient Molar Ratio of Maleimide | Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point.[1][8] |
Problem 2: My conjugate is unstable and loses its payload over time, especially in plasma.
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be done by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, as monitored by mass spectrometry.[2][7] The ring-opened product is resistant to thiol exchange.[3] |
| Thiazine Rearrangement (for N-terminal Cys) | If working with an N-terminal cysteine, you can either perform the conjugation at a more acidic pH (e.g., pH 5.0) to prevent the rearrangement or, if the rearranged product is desired for its stability, continue to incubate the mixture after the initial reaction to facilitate the conversion.[6] |
Problem 3: I am observing unexpected byproducts in my final product.
| Potential Cause | Troubleshooting Steps |
| Reaction with Amines | Ensure the conjugation pH does not exceed 7.5 to maintain the chemoselectivity of the maleimide for thiols over amines.[2][5] |
| Thiazine Rearrangement | For peptides with an N-terminal cysteine, this side reaction is more prominent at physiological or higher pH.[1] To avoid it, perform the conjugation at a more acidic pH (e.g., pH 5.0) or acetylate the N-terminal cysteine.[6] |
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Maleimide Hydrolysis | pH > 7.5 | Rate of hydrolysis increases significantly. | [2] |
| pH 12 | Arrest in the rate of hydrolysis observed. | [9][10] | |
| Thiol-Maleimide Reaction Rate | pH 7.0 | ~1,000 times faster with thiols than with amines. | [5] |
| Retro-Michael Reaction Half-life | In presence of glutathione | 20-80 hours for some N-ethylmaleimide conjugates. | [3] |
| Thiazine Rearrangement | pH 5.0 | Rearrangement is suppressed. | [11] |
| pH 7.3 | Extensive conversion to the thiazine isomer. | [11] | |
| pH 8.4 | Nearly 90% conversion to the thiazine isomer after 24 hours. | [11] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the protein containing a free thiol in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES).[12] If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[12]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.[12]
-
Conjugation Reaction: Add the maleimide solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]
-
Purification: Remove excess, unreacted maleimide reagent using a desalting column or through buffer exchange.[12]
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Conjugation: Perform the maleimide-thiol conjugation as described in Protocol 1 and purify the conjugate.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0.[2]
-
Incubation for Hydrolysis: Incubate the solution at room temperature or 37°C.[2]
-
Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete.[2]
-
Final pH Adjustment: Re-neutralize the solution to a pH of 7.0-7.5 for storage.[2]
Visualizations
Caption: Key reaction pathways in maleimide-thiol conjugation.
Caption: Troubleshooting workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing PROTAC Linker Length for Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions related to optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
The length of the linker is a crucial parameter influencing a PROTAC's effectiveness.[1] An optimal linker length is essential for the formation of a stable ternary complex.[1][] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2][] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[2]
Q2: How does the chemical composition of the linker, apart from its length, affect PROTAC performance?
A2: The chemical composition of the linker significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][3] For instance, incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can improve a PROTAC's solubility, while more rigid structures can enhance conformational stability.[1][3] The linker's composition can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[6] Common linker motifs include flexible alkyl and PEG chains, as well as more rigid structures like piperazine, piperidine, and triazoles.[6][]
Q3: What is the "hook effect" in PROTACs, and how can linker optimization help to mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (either Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][8] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second, thereby stabilizing the ternary complex and mitigating the hook effect.[8] Modifying the linker's flexibility, for example by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[8]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their PROTAC linker optimization experiments.
Problem 1: My PROTAC demonstrates good binary binding to the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1][8]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | The linker may not be the appropriate length to facilitate the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1][8] Redesign the linker to alter the relative orientation of the two proteins. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][8] Modify the linker to improve properties like solubility and cell permeability by incorporating elements like PEG or other polar functional groups.[3] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, necessitating linker redesign. |
Problem 2: I am observing a "hook effect," where the degradation efficiency of my PROTAC decreases at higher concentrations.
This phenomenon is characteristic of PROTACs and relates to the equilibrium between binary and ternary complexes.[8]
| Potential Cause | Troubleshooting/Optimization Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1][8] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation. A well-designed linker can enhance the stability of the ternary complex.[8] Modify the linker's flexibility or rigidity to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[8] |
Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][2] The following tables summarize quantitative data from studies illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [9][10][11][12]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 9 | 9 | >100 | ~20 |
| PROTAC 12 | 12 | ~25 | >90 |
| PROTAC 13 | 16 | ~10 | >95 |
| PROTAC 19 | 19 | ~100 | ~70 |
| PROTAC 21 | 21 | >100 | ~50 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[9]
Table 2: Impact of Linker Length on p38α Degradation [2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Analog 1 | 12 | 250 | 60 |
| Analog 2 | 15 | 50 | 90 |
| Analog 3 | 17 | 60 | 85 |
| Analog 4 | 20 | 300 | 50 |
Note: For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation, providing valuable insights into binding affinities and kinetics to guide linker design.[1][2]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary complex formation.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Poor Degradation
Caption: A logical workflow for troubleshooting inefficient PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Conjugate Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot protein conjugate aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein conjugate aggregation?
Protein conjugate aggregation can be triggered by a variety of factors that disrupt the stability of the protein or promote intermolecular interactions. Key causes include:
-
Physicochemical Stress: Environmental factors such as unfavorable pH, temperature fluctuations, high ionic strength, and mechanical stress (e.g., agitation, pumping) can lead to partial unfolding of the protein, exposing hydrophobic patches that can interact and cause aggregation.[1][2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3][4]
-
Conjugation Chemistry: The chemical modification process itself can introduce factors that promote aggregation:
-
Over-labeling: Attaching too many molecules (e.g., drugs, linkers) can alter the protein's surface charge and increase its hydrophobicity, leading to reduced solubility.[5]
-
Hydrophobic Payloads/Linkers: The conjugation of hydrophobic molecules is a significant driver of aggregation, as these moieties can interact with hydrophobic regions on other protein conjugates.[2]
-
Cross-linking: Some conjugation chemistries can inadvertently lead to the formation of intermolecular cross-links, directly causing aggregation.[5]
-
-
Suboptimal Buffer Conditions: An inappropriate buffer pH, particularly one close to the protein's isoelectric point (pI), can minimize electrostatic repulsion between protein molecules, promoting aggregation.[2][3] Incorrect ionic strength can also disrupt stabilizing electrostatic interactions.[3]
-
Presence of Impurities: The presence of denatured protein, aggregates from the starting material, or other impurities can act as nucleation sites, accelerating the aggregation process.
-
Incomplete Disulfide Bond Formation: Free thiol groups from cysteine residues that have not formed disulfide bonds can lead to incorrect protein folding and subsequent aggregation.[6]
Q2: How can I detect and quantify aggregation in my protein conjugate sample?
Several methods can be used to detect and quantify protein conjugate aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or cloudiness in the solution.[5]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of aggregates and an estimation of their size.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein conjugate, and the area under the aggregate peaks can be used for quantification.[7]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide detailed information about the size, shape, and distribution of species in a sample, including monomers, dimers, and larger aggregates.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your protein conjugation experiments.
Problem 1: My protein conjugate precipitates immediately after adding the conjugation reagent.
This is a common issue often caused by localized high concentrations of the reagent or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | Dissolve the conjugation reagent (e.g., NHS-ester) in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[5] |
| High Local Reagent Concentration | Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing to ensure rapid and even distribution.[5] |
| Suboptimal Buffer pH | Ensure the buffer pH is appropriate for both the protein's stability and the conjugation chemistry. For NHS-ester reactions, a pH of 7.2-8.5 is generally efficient, but for pH-sensitive proteins, a pH closer to 7.4 may be necessary.[5] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL) to reduce the likelihood of intermolecular interactions.[4] |
| Inappropriate Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation.[5] |
Problem 2: My protein conjugate is soluble after the reaction but aggregates during purification or storage.
Delayed aggregation is often related to the long-term stability of the conjugate in its environment.
| Potential Cause | Recommended Solution |
| Suboptimal Storage Buffer | Optimize the storage buffer. This may involve adjusting the pH, ionic strength, or adding stabilizing excipients.[8] |
| Freeze-Thaw Stress | Avoid repeated freeze-thaw cycles.[3][8] If freezing is necessary for long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Consider adding a cryoprotectant.[3][4] |
| High Protein Concentration | Store the protein conjugate at a lower concentration if possible. If a high concentration is required, screen for stabilizing additives.[8] |
| Oxidation | If the protein contains sensitive residues like cysteine or methionine, consider adding a reducing agent or an antioxidant to the storage buffer.[3][9] |
| Surface Adsorption | For storage in vials or tubes, low concentrations of non-ionic surfactants can prevent aggregation induced by interaction with surfaces. |
Key Experimental Protocols
Protocol 1: Buffer Screening for Enhanced Protein Conjugate Stability
This protocol describes a systematic approach to identify an optimal buffer system for your protein conjugate to minimize aggregation.
Materials:
-
Purified protein conjugate
-
A selection of biological buffers (e.g., phosphate, citrate, histidine, Tris)
-
Stock solutions of salts (e.g., NaCl, KCl, (NH₄)₂SO₄)
-
Stock solutions of stabilizing excipients (see Table 2)
-
pH meter
-
96-well plate (for high-throughput screening)
-
Plate reader or other analytical instrument for measuring aggregation
Methodology:
-
Buffer Preparation: Prepare a matrix of buffer conditions in a 96-well plate format. Vary the following parameters:
-
Buffer Type: Test a range of buffers with pKa values around the desired pH.
-
pH: Create a pH gradient for each buffer, typically ranging from pH 5.0 to 8.5.
-
Ionic Strength: For each buffer and pH combination, test different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Excipients: Screen a panel of stabilizing additives at various concentrations (see Table 2).
-
-
Sample Preparation: Dilute the protein conjugate into each buffer condition in the 96-well plate to a final working concentration.
-
Stress Induction (Optional): To accelerate the screening process, subject the plate to stress conditions that are relevant to your process, such as:
-
Thermal Stress: Incubate the plate at an elevated temperature (e.g., 40°C or 50°C) for a defined period.
-
Mechanical Stress: Place the plate on an orbital shaker.
-
-
Aggregation Analysis: Monitor aggregation over time using a suitable method:
-
Turbidity Measurement: Read the absorbance of the plate at 340 nm. An increase in absorbance indicates aggregation.
-
Dynamic Light Scattering (DLS): Analyze samples from promising conditions to get more detailed information on particle size.
-
-
Data Analysis: Identify the buffer conditions that result in the lowest level of aggregation.
Table 1: Common Buffer Systems for Protein Conjugates
| Buffer | pKa (at 25°C) | Useful pH Range | Notes |
| Acetate | 4.76 | 3.8 - 5.8 | Can be destabilizing for some proteins.[10] |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Commonly used, but can chelate metal ions. |
| Histidine | 6.04 | 5.5 - 7.4 | Often a good choice for monoclonal antibodies. |
| Phosphate (PBS) | 7.21 | 6.5 - 7.5 | Widely used, but can have limited buffering capacity at pH extremes and may form insoluble salts with some metal ions.[11] |
| HEPES | 7.55 | 7.0 - 8.0 | A good non-coordinating buffer. |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. Primary amine can interfere with some conjugation chemistries. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5-20% (w/v) for glycerol, 100-300 mM for sugars | Act as cryoprotectants and stabilizers by promoting the native protein structure.[12] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility.[3][12] |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation and can help solubilize aggregates.[11] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-5 mM | Prevent oxidation of cysteine residues and the formation of incorrect disulfide bonds.[3][4] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Modulate electrostatic interactions and protein solubility. The optimal concentration is protein-dependent.[3] |
Visualizing Workflows and Logic
Diagram 1: Troubleshooting Workflow for Protein Conjugate Aggregation
Caption: A decision tree to guide troubleshooting based on when aggregation is observed.
Diagram 2: Logical Relationship of Factors Contributing to Aggregation
Caption: Factors influencing the aggregation of protein conjugates.
References
- 1. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 2. pharmtech.com [pharmtech.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 8. benchchem.com [benchchem.com]
- 9. US20080064856A1 - Methods for reducing protein aggregation - Google Patents [patents.google.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying N-Mal-N-bis(PEG2-C2-Boc) Derivatives
Welcome to the technical support center for the purification of N-Mal-N-bis(PEG2-C2-Boc) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of PROTACs utilizing this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PROTACs containing the N-Mal-N-bis(PEG2-C2-Boc) linker?
The primary challenges stem from the inherent properties of both the PEG linker and the multi-step synthesis of PROTACs. Key difficulties include:
-
Reaction Mixture Complexity: The synthesis of a PROTAC is a multi-step process, often involving the sequential conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN) to the N-Mal-N-bis(PEG2-C2-Boc) linker.[1] This results in a complex mixture containing the final PROTAC, unreacted starting materials (POI ligand, E3 ligase ligand, and the linker itself), reaction intermediates, and byproducts from coupling reactions.
-
Similar Physicochemical Properties of Components: The PEG component of the linker imparts high polarity. Consequently, the desired PROTAC and various PEG-containing impurities may have very similar solubility, polarity, and chromatographic behavior, making separation challenging.
-
Poor Chromophoric Properties of PEG: The polyethylene (B3416737) glycol (PEG) backbone lacks a strong UV chromophore, which can complicate detection during HPLC analysis. This necessitates the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for accurate quantification and purity assessment.
-
Potential for Aggregation: The flexible nature of the PEG linker can sometimes contribute to the aggregation of the final PROTAC molecule, especially at high concentrations, leading to purification and recovery issues.
Q2: Which chromatographic techniques are most effective for purifying N-Mal-N-bis(PEG2-C2-Boc) derivatives?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the final purification of PROTACs containing this linker. Size-exclusion chromatography (SEC) can also be useful for removing smaller impurities like unreacted ligands, but it may not provide sufficient resolution to separate the desired product from closely related species.
Q3: How can I improve the solubility of my N-Mal-N-bis(PEG2-C2-Boc)-based PROTAC during purification?
The PEG component of the linker is designed to enhance the aqueous solubility of the final PROTAC.[1][2][3][][5][6][7] However, if you encounter solubility issues, consider the following:
-
Solvent Selection: For RP-HPLC, a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the ratio of the organic modifier can improve solubility.
-
Additives: The use of additives in the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, can improve peak shape and solubility by ion-pairing.
-
Sample Preparation: Dissolving the crude product in a strong solvent like DMSO before dilution with the mobile phase can aid in solubilization prior to injection.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of N-Mal-N-bis(PEG2-C2-Boc) derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Yield or Purity of Final PROTAC | Incomplete coupling reactions. | Optimize coupling reaction conditions (reagents, temperature, time). Use "click chemistry" for a more efficient final conjugation step if applicable.[8] |
| Inefficient purification steps. | Thoroughly purify and characterize intermediates before proceeding to the next synthetic step.[8] | |
| Co-elution of Impurities with the Desired Product in RP-HPLC | Similar polarity of the product and impurities. | Optimize the HPLC gradient. A shallower gradient will provide better resolution. |
| The presence of unreacted starting materials (e.g., E3 ligase ligand). | If the unreacted starting material is significantly smaller, consider an initial purification step using size-exclusion chromatography (SEC). | |
| Broad or Tailing Peaks in HPLC Chromatogram | Secondary interactions with the stationary phase. | Add an ion-pairing agent like TFA (0.1%) to the mobile phase to improve peak shape. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Low Recovery of the PROTAC after Purification | Adsorption to the stationary phase. | Modify the mobile phase to reduce non-specific binding. |
| Precipitation on the column. | Ensure the sample is fully dissolved before injection. Consider adjusting the mobile phase composition to improve solubility. |
Experimental Protocols
General Protocol for the Synthesis of a PROTAC using N-Mal-N-bis(PEG2-C2-Boc)
This protocol outlines a general two-step synthetic approach.
Step 1: Coupling of the E3 Ligase Ligand
-
Reaction Setup: Dissolve the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine) and N-Mal-N-bis(PEG2-NHS ester) in a suitable solvent such as DMF.
-
Coupling: Add coupling reagents like HATU and DIPEA to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Purification: Once the reaction is complete, purify the resulting E3 ligase-linker intermediate by preparative RP-HPLC.
Step 2: Coupling of the POI Ligand
-
Reaction Setup: Dissolve the purified E3 ligase-linker intermediate and the POI ligand (functionalized with a compatible group, e.g., a thiol for reaction with the maleimide) in an appropriate solvent.
-
Coupling: Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Final Purification: Purify the final PROTAC product by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final product as a solid.
Preparative RP-HPLC Purification Protocol
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized for the specific PROTAC.
-
Detection: Use a UV detector at a wavelength appropriate for the POI and E3 ligase ligands (e.g., 254 nm or 280 nm). For accurate quantification of all species, an ELSD or CAD is recommended.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO and then dilute with Mobile Phase A before injection.
Visualizations
Caption: A typical workflow for the purification of PROTACs.
Caption: Troubleshooting logic for low purity in PROTAC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. nbinno.com [nbinno.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Thioether Bond Stability in Bioconjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common stability issues encountered with thioether bonds in bioconjugates, providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for thioether bonds in bioconjugates, particularly those derived from maleimide-thiol reactions?
A1: The primary routes of instability for the thiosuccinimide linkage formed from the reaction of a thiol and a maleimide (B117702) are:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide. This can lead to the premature release of a conjugated payload (e.g., a drug) and subsequent reaction with other thiol-containing molecules in a biological environment, such as albumin or glutathione (B108866), leading to off-target effects.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. While this ring-opened form is resistant to the retro-Michael reaction, the hydrolysis rate for commonly used N-alkylmaleimides can be too slow to effectively compete with the retro-Michael reaction in vivo.[2][3]
Q2: My antibody-drug conjugate (ADC) is losing its payload during plasma stability assays. What is the likely cause and how can I fix it?
A2: Significant loss of payload in plasma is a strong indicator of a retro-Michael reaction, leading to deconjugation.[2][4] To address this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[2][3] This can be achieved through a post-conjugation treatment by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) to accelerate hydrolysis.[2][4]
-
Re-evaluate Linker Chemistry: The stability of the thioether linkage is highly dependent on the maleimide derivative used.[5] Consider using next-generation maleimides, such as N-aryl maleimides, which exhibit faster hydrolysis rates, leading to a more stable, ring-opened structure.[5][6]
-
Explore Alternative Ligation Chemistries: For applications requiring high stability, consider alternative reagents to maleimides, such as haloacetamides or vinyl sulfones, which form irreversible thioether bonds.[1] Phenyloxadiazole sulfone linkers have also been shown to improve conjugate stability in human plasma.[7][8]
Q3: My conjugation reaction has a low yield. What could be the cause?
A3: Low conjugation efficiency is often due to the hydrolysis of the maleimide reagent before it can react with the target thiol.[4] This is more likely to occur if stock solutions are prepared in aqueous buffers and stored for extended periods.
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4]
-
Optimize Reaction pH: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4][9] At pH values above 7.5, maleimides can also react with amines, such as lysine (B10760008) residues, leading to non-specific conjugation.[2]
-
Ensure Complete Reduction of Disulfides: If conjugating to cysteines from reduced interchain disulfides, ensure complete reduction using a suitable reducing agent like TCEP or DTT.[2][10]
Troubleshooting Guide
Problem 1: Increasing heterogeneity and loss of activity of the bioconjugate upon storage.
-
Possible Cause: A combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation and loss of activity, while hydrolysis can create two stable isomers, resulting in analytical heterogeneity (e.g., multiple peaks in HPLC).[4]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH is between 6.5 and 7.0. Avoid basic pH to minimize hydrolysis.[4]
-
Control Temperature: Store conjugates at 4°C or frozen at -80°C with appropriate cryoprotectants to slow degradation.[4]
-
Induce Hydrolysis for Stability: If a stable but heterogeneous product is acceptable, intentionally hydrolyze the conjugate by incubating at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period after purification. This will prevent further deconjugation.[4]
-
Use a Next-Generation Maleimide: For future experiments, consider using maleimides designed for enhanced stability.[5]
-
Problem 2: Premature drug release observed in in vitro plasma stability studies.
-
Possible Cause: The thioether linkage is undergoing a retro-Michael reaction, and the released maleimide-drug is being captured by abundant thiols in the plasma, such as albumin.[4]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.[4]
-
Perform a Thiol Exchange Assay: Incubate the bioconjugate with an excess of a small molecule thiol, like glutathione, and monitor the transfer of the payload using HPLC or LC-MS. This will confirm the linker's susceptibility to thiol exchange.[2]
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: Adjust the pH of the bioconjugate solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS.[2]
-
Transcyclization: For conjugates with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring that prevents the retro-Michael reaction.[6][11]
-
-
Data on Linker Stability
The stability of the thioether linkage is significantly influenced by the choice of the maleimide derivative and the local environment of the conjugation site.
| Linker Type | Condition | Stability Characteristics | Reference |
| Thiosuccinimide (from N-alkylmaleimide) | Incubation in human plasma | Susceptible to retro-Michael reaction and thiol exchange. Stability is site-dependent. | [7][8] |
| Ring-Opened Thiosuccinimide | In vivo | Stabilized against cleavage, with a half-life of over two years. | [3] |
| Thiazine (B8601807) (from N-terminal Cys conjugation) | Broad pH range and presence of glutathione | Degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation. | [12][13] |
| Phenyloxadiazole Sulfone | Incubation in human plasma | Improved stability over maleimide conjugates and is less site-dependent. | [7][8] |
| Bromoacetamide | In ADC profiling | More stable than maleimide, avoiding the equilibrium between the ring-opened and closed forms. | [14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general procedure to evaluate the stability of a bioconjugate in plasma.[14]
-
Preparation of Conjugate: Prepare the bioconjugate and purify it to remove any unreacted components.
-
Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction, for example, by immediate freezing. For analysis, plasma proteins may need to be precipitated (e.g., with acetonitrile) followed by centrifugation.
-
Analysis: Analyze the supernatant for the amount of intact conjugate using a suitable analytical technique such as HPLC or LC-MS.
-
Data Analysis: Quantify the peak corresponding to the intact conjugate at each time point and express it as a percentage of the initial amount.
Protocol 2: Thiol Exchange Stability Assay
This protocol is designed to assess the susceptibility of the thioether bond to cleavage by competing thiols.[14]
-
Preparation of Conjugate: As described in Protocol 1.
-
Incubation: Incubate the purified conjugate with a significant molar excess of a thiol-containing molecule, such as glutathione (GSH), in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC-MS to identify and quantify the intact conjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).
-
Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage.
Visual Guides
Caption: Key instability pathways for thioether bioconjugates.
Caption: A logical workflow for troubleshooting thioether bond instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Retro-Michael Reaction in Maleimide Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the instability of maleimide (B117702) conjugates, specifically focusing on the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for my maleimide conjugates?
A1: The retro-Michael reaction is a chemical process where the thioether bond formed between a maleimide and a thiol is reversible.[1][2] This reversal leads to the deconjugation of your payload (e.g., drug, dye) from your biomolecule (e.g., antibody, peptide). In a biological environment, the released maleimide can then react with other abundant thiols, such as glutathione (B108866) or albumin, leading to off-target effects and reduced therapeutic efficacy.[1][2][3] This premature drug release is a significant issue in the development of antibody-drug conjugates (ADCs).[3]
Q2: What are the main competing reactions that affect the stability of maleimide-thiol conjugates?
A2: The stability of a maleimide-thiol conjugate is primarily influenced by two competing reactions: the reversible retro-Michael reaction and the irreversible hydrolysis of the thiosuccinimide ring.[4][5] The retro-Michael reaction leads to deconjugation, while hydrolysis of the succinimide (B58015) ring results in a stable, ring-opened product that is resistant to the retro-Michael reaction.[1][5][6] The balance between these two pathways is a critical factor in the overall stability of the conjugate.
Q3: How does pH affect the stability of my maleimide conjugate?
A3: The pH plays a crucial role in both the conjugation reaction and the subsequent stability of the conjugate. The optimal pH range for the maleimide-thiol conjugation reaction is 6.5-7.5.[2][7] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group is susceptible to hydrolysis, and it can react with amines.[2] After conjugation, a higher pH (e.g., 8.0-8.5) can be used to intentionally promote the hydrolysis of the thiosuccinimide ring, thereby stabilizing the conjugate against the retro-Michael reaction.[1]
Q4: What are "next-generation maleimides" and how can they improve conjugate stability?
A4: Next-generation maleimides (NGMs) are modified maleimide reagents designed to overcome the stability issues of traditional maleimides.[8] A prominent example is diiodomaleimides, which can re-bridge disulfide bonds in antibodies.[9][10] This approach not only creates a more stable linkage but also allows for the generation of more homogeneous antibody-drug conjugates with a controlled drug-to-antibody ratio (DAR).[11]
Q5: Can the local environment of the cysteine residue influence the stability of the conjugate?
A5: Yes, the local chemical environment of the cysteine residue can significantly impact the stability of the maleimide-thiol linkage. For instance, the presence of a nearby N-terminal amine group on a cysteine can lead to a "transcyclization" reaction.[3][12] This process results in the formation of a more stable six-membered ring, which "locks" the thioether bond and prevents the retro-Michael reaction.[3][12]
Troubleshooting Guides
Problem 1: My maleimide conjugate is showing instability and premature payload release in vitro or in vivo.
-
Possible Cause: The conjugate is likely undergoing a retro-Michael reaction, leading to deconjugation and subsequent thiol exchange with other molecules in the medium.[1][3]
-
Troubleshooting Steps:
-
Confirm Deconjugation: Use analytical techniques like HPLC-MS to monitor the integrity of your conjugate over time. Look for the appearance of the unconjugated biomolecule and the payload attached to other thiols (e.g., glutathione).
-
Promote Hydrolysis for Stabilization: After the conjugation reaction, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a few hours.[1] The resulting ring-opened product has a significantly longer half-life, potentially exceeding two years.[1][6]
-
Consider a Transcyclization Strategy: If your payload is conjugated to an N-terminal cysteine, extending the incubation time in a buffered solution (e.g., pH 7.4) can promote a stabilizing transcyclization reaction.[3]
-
Switch to a Next-Generation Maleimide: For future experiments, consider using a next-generation maleimide, such as a diiodomaleimide, to form a more stable, bridged linkage.[9][10]
-
Problem 2: The conjugation reaction is inefficient, resulting in a low yield of the desired conjugate.
-
Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is a common issue if stock solutions are not handled properly.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1] Avoid storing maleimide reagents in aqueous buffers for extended periods.
-
Optimize Reaction pH: Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range. Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1]
-
Increase Molar Excess of Maleimide: Using a higher molar excess (e.g., 10-20 fold) of the maleimide reagent can help drive the reaction to completion.[1]
-
Ensure Complete Reduction of Disulfides: If you are targeting cysteine residues that are part of a disulfide bond, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.[13]
-
Data Summary
The following table summarizes quantitative data on the stability of various maleimide conjugates, providing a comparison of different stabilization strategies.
| Maleimide Type/Strategy | Thiol Partner | Condition | Half-life of Conjugate | Extent of Conversion/Degradation | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 h | 12.3% conversion | [14] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 h | 89.5% conversion | [14] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | - | Higher ring-opening than retro-reaction | [14] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | Incubated with glutathione | 258 h | 0.8% conversion | [14] |
| Ring-opened succinimide thioether | - | - | > 2 years | - | [1][6] |
| Transcyclization product | Oxaliplatin(IV)-maleimide complex | Incubated with 10-fold excess GSH for 25h | Stable | Not affected by GSH | [3] |
| Thiosuccinimide (non-stabilized) | Oxaliplatin(IV)-maleimide complex | Incubated with 10-fold excess GSH for 25h | - | ~15% conversion to GSH adduct | [3] |
Key Experimental Protocols
Protocol 1: Monitoring Retro-Michael Reaction and Hydrolysis by HPLC-MS
This protocol provides a framework for assessing the stability of a maleimide-thiol conjugate over time.
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) for thiol exchange studies
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
To assess thiol exchange, prepare a stock solution of GSH in PBS and add it to the conjugate solution to a final concentration of 5 mM.
-
Incubate the solution(s) at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the hydrolyzed product, and any thiol exchange products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics.
Protocol 2: Intentional Hydrolysis for Conjugate Stabilization
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.
Materials:
-
Purified maleimide conjugate
-
Basic buffer (e.g., phosphate buffer, pH 8.0-8.5)
-
HPLC system for monitoring
Procedure:
-
After purification of the maleimide conjugate, exchange the buffer to a slightly basic buffer (pH 8.0-8.5).
-
Incubate the conjugate solution at room temperature or 37°C for 2-4 hours.[1]
-
Monitor the conversion of the thiosuccinimide to the ring-opened succinamic acid thioether by HPLC. The hydrolyzed product will typically have a different retention time.
-
Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral storage buffer (e.g., PBS pH 7.4).
Protocol 3: Stabilization via Transcyclization
This protocol is applicable for conjugates formed with N-terminal cysteine residues.
Materials:
-
Peptide or protein with an N-terminal cysteine
-
Maleimide-functionalized payload
-
Phosphate buffer (PB), pH 7.4
-
HPLC-MS system for monitoring
Procedure:
-
React the N-terminal cysteine-containing biomolecule with the maleimide reagent in phosphate buffer at pH 7.4.
-
After the initial conjugation reaction, continue to incubate the reaction mixture in the same buffer for an extended period (e.g., 24 hours).[3]
-
Monitor the reaction by HPLC-MS. The transcyclization product will have a different retention time than the initial Michael adduct.[3]
-
The reaction is complete when the peak corresponding to the initial adduct is converted to the peak of the transcyclized product.
Visual Guides
Caption: The retro-Michael reaction pathway leading to deconjugation and subsequent thiol exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis-Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: A PEG linker in a PROTAC serves multiple functions. Primarily, it connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] PEG linkers are composed of repeating ethylene (B1197577) glycol units, which make them hydrophilic and flexible.[2] This hydrophilicity helps to improve the aqueous solubility of the often large and lipophilic PROTAC molecule, which is a common challenge in their development.[2][3][4][5][6] Additionally, the length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[7][8]
Q2: How does the length of a PEG linker affect the cell permeability of a PROTAC?
A2: The relationship between PEG linker length and cell permeability is complex and often requires a delicate balance.[2] While longer PEG chains can increase solubility, they also increase the molecular weight and the number of hydrogen bond acceptors, which can negatively impact passive diffusion across the cell membrane.[1][5] Several studies have shown that permeability can increase with decreasing linker length.[1] For some PROTAC series, adding even one or two PEG units can reduce permeability by half.[1] However, a linker that is too short may sterically hinder the formation of the necessary ternary complex for protein degradation.[7][8] Therefore, the optimal PEG linker length must be determined empirically for each specific PROTAC system.[2]
Q3: Can a flexible PEG linker sometimes improve cell permeability?
A3: Yes, paradoxically, the flexibility of a PEG linker can be advantageous for cell permeability.[2] PEG linkers can adopt folded or "chameleonic" conformations in the hydrophobic environment of the cell membrane.[2][9] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better able to traverse the lipid bilayer.[2][9] This is a key concept for many "beyond Rule of 5" molecules like PROTACs.
Q4: What are the key physicochemical properties to consider for PROTAC cell permeability?
A4: Due to their high molecular weight (often >800 Da), PROTACs generally fall outside of Lipinski's "Rule of Five".[10] Therefore, other physicochemical properties become important for assessing their potential for cell permeability. These include:
-
Topological Polar Surface Area (TPSA): A high TPSA is generally associated with poor permeability.
-
3D Polar Surface Area (3D-PSA): This metric, which considers the molecule's conformation, can be a better predictor of permeability for flexible molecules like PROTACs. A lower solvent-accessible 3D-PSA in a non-polar environment is correlated with higher permeability.[11][12]
-
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the molecule. While higher lipophilicity can improve membrane partitioning, excessively high LogP can lead to poor solubility and non-specific binding.
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can hinder permeability.[1][5]
Q5: What are the standard assays for measuring PROTAC cell permeability?
A5: The two most common in vitro assays for assessing PROTAC cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening.[13]
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[3][13]
Troubleshooting Guide: Low Cell Permeability
This guide addresses the common issue of low intracellular concentrations of your PEG-linker-containing PROTAC.
| Problem | Potential Cause | Suggested Solution |
| Low Passive Diffusion | High molecular weight and/or high polarity due to a long PEG linker. | Systematically synthesize and test a series of PROTACs with varying, shorter PEG linker lengths.[1] |
| High number of hydrogen bond donors (HBDs) in the linker. | Replace amide bonds within the linker with esters to reduce the number of HBDs.[9] | |
| Excessive flexibility of the linker leading to a large exposed polar surface area in aqueous solution. | Introduce rigidity into the linker by incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) rings.[4] This can help to "lock" the PROTAC in a more permeable conformation. | |
| Active Efflux | The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein). | In your in vitro assays, co-administer the PROTAC with a known efflux pump inhibitor (e.g., verapamil). An increase in intracellular concentration would indicate that efflux is occurring. |
| Poor Solubility | The overall molecule is too lipophilic, leading to aggregation. | While PEG linkers generally improve solubility, the target and E3 ligase ligands may be highly lipophilic. Consider introducing more polar functional groups or optimizing the PEG linker length to strike a better balance. |
Quantitative Data on PROTAC Permeability
The following tables provide quantitative data from published studies to illustrate the impact of linker modifications on the cell permeability of PROTACs.
Table 1: Impact of PEG Linker Length on the Permeability of VH032-Based PROTACs
| Compound | Linker | PAMPA Pe (x 10-6 cm/s) |
| 7 | 2-unit PEG | 0.6 |
| 8 | 3-unit PEG | 0.03 |
| 9 | 4-unit PEG | 0.006 |
| 15 | 1-unit PEG | 0.005 |
| 16 | 2-unit PEG | 0.002 |
Data compiled from a study on VH032-based PROTACs.[1][5] The results show a clear trend of decreasing permeability with increasing PEG linker length in these series.
Table 2: Permeability of Androgen Receptor (AR) PROTACs with Different Linkers and E3 Ligase Ligands
| PROTAC | Linker Type | E3 Ligase Ligand | Caco-2 A2B Papp (x 10-6 cm/s) | Efflux Ratio |
| 14 | PEG | Cereblon | 1.7 | 8.4 |
| 20b | PEG | VHL | 0.35 | 0.7 |
| 20d | Alkyl | VHL | <0.2 | >12 |
Data from a systematic study of AR PROTACs.[3] This table highlights how both the linker composition and the choice of E3 ligase ligand can significantly influence permeability and efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
-
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen).
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
Analytical standards of the PROTACs.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Plate: Dilute the PROTAC stock solutions in PBS to a final concentration of 10-50 µM (the final DMSO concentration should be ≤1%).
-
Start the Assay: Place the filter plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Carefully add 150 µL of the PROTAC working solution to each well of the filter plate (the donor compartment).
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis. Also, take a reference sample from the initial donor solution.
-
Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation:
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
CD(0) = Initial concentration in the donor well
-
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing both passive and active transport of PROTACs across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
Lucifer yellow (for monolayer integrity check).
-
Control compounds (e.g., propranolol (B1214883) for high permeability, digoxin (B3395198) for efflux).
-
LC-MS/MS system for analysis.
-
Optional: Bovine Serum Albumin (BSA) to improve recovery.[14]
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²). Additionally, perform a Lucifer yellow permeability test; low permeability of this marker confirms monolayer integrity.
-
Prepare Transport Buffer: Prepare HBSS buffer. For PROTACs with low recovery, consider adding 0.25% BSA to the basolateral (receiver) compartment buffer.[14]
-
Prepare Dosing Solutions: Dilute the PROTAC stock solutions in the transport buffer to the final desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the PROTAC dosing solution to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for 90-120 minutes.
-
Take samples from both the apical and basolateral compartments at the end of the incubation period.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Repeat the process, but add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment to assess active efflux.
-
-
Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the formula:
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the monolayer
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio:
An efflux ratio significantly greater than 1 suggests the PROTAC is a substrate of an efflux transporter.
-
-
Visualizations
Caption: Factors influencing PROTAC cell permeability.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of N-Mal-N-bis(PEG2-C2-Boc) Reaction Products
For researchers and drug development professionals engaged in bioconjugation and the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs), the precise characterization of reaction products is paramount. The linker, N-Mal-N-bis(PEG2-C2-Boc), is a heterobifunctional molecule designed for such applications, featuring a thiol-reactive maleimide (B117702) group and two Boc-protected amine functionalities. This guide provides a comparative analysis of the LC-MS methodologies used to characterize the reaction products of this linker, discusses potential challenges, and explores alternative conjugation strategies.
Performance Comparison: N-Mal-N-bis(PEG2-C2-Boc) vs. Alternative Linkers
The utility of a linker in bioconjugation is determined by several factors, including the stability of the resulting conjugate, the efficiency of the conjugation reaction, and the ease of characterization. While N-Mal-N-bis(PEG2-C2-Boc) offers specific reactivity towards thiols, its stability and potential for side reactions are critical considerations.
Key Performance Indicators:
| Linker Type | Reactive Group | Bond Formed | Stability of Conjugate | Key Advantages | Key Disadvantages |
| N-Mal-N-bis(PEG2-C2-Boc) | Maleimide | Thioether | Moderate | High reactivity and selectivity for thiols at physiological pH. | The resulting succinimide (B58015) ring is susceptible to retro-Michael reaction (deconjugation) and hydrolysis.[1][2] |
| Vinyl Sulfone Linkers | Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[3] | Generally slower reaction kinetics compared to maleimides.[3] |
| N-Aryl Maleimide Linkers | N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes faster hydrolysis to a more stable, ring-opened form, preventing deconjugation.[4] | May require specific synthetic routes. |
| Thiol-yne (Click Chemistry) Linkers | Alkyne | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[4] | Requires a catalyst (e.g., light or radical initiator) which may not be suitable for all biomolecules. |
| Pyridyl Disulfide Linkers | Pyridyl Disulfide | Disulfide | Reversible | Allows for cleavable conjugation, which can be advantageous for drug delivery.[3] | Not suitable for applications requiring long-term stability in reducing environments. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of bioconjugates. Below are representative protocols for the LC-MS analysis of the reaction between N-Mal-N-bis(PEG2-C2-Boc) and a thiol-containing molecule (e.g., a cysteine-containing peptide), as well as a protocol for monitoring the deprotection of the Boc groups.
Protocol 1: LC-MS Analysis of Thiol Conjugation
This protocol outlines the analysis of the reaction product between N-Mal-N-bis(PEG2-C2-Boc) and a model thiol-containing peptide.
1. Reaction Setup:
-
Dissolve N-Mal-N-bis(PEG2-C2-Boc) in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the cysteine-containing peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2) to a stock concentration of 1 mM.
-
Mix the linker and peptide solutions at a desired molar ratio (e.g., 5:1 linker to peptide) and incubate at room temperature for 1-2 hours.
2. Sample Preparation for LC-MS:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an excess of a small thiol-containing molecule (e.g., N-acetylcysteine) or by acidifying the mixture with 0.1% trifluoroacetic acid (TFA).
-
Dilute the quenched sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS analysis (e.g., 10 µM).
3. LC-MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide or small molecule analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan MS from m/z 200 to 2000.
4. Data Analysis:
-
Extract ion chromatograms (EICs) for the expected masses of the starting materials (linker and peptide) and the conjugated product.
-
The mass of the conjugate will be the sum of the masses of the linker and the peptide.
-
Monitor for potential side products, such as the hydrolyzed form of the maleimide ring (+18 Da to the conjugate mass).[5]
Protocol 2: Monitoring Boc Deprotection by LC-MS
This protocol is for monitoring the removal of the Boc protecting groups from the conjugated product.
1. Deprotection Reaction:
-
Dissolve the purified Boc-protected conjugate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction at room temperature and monitor its progress.
2. LC-MS Monitoring:
-
At various time points, take a small aliquot of the reaction mixture.
-
Neutralize the aliquot with a base (e.g., diisopropylethylamine) and dilute with the initial mobile phase.
-
Inject the sample onto the LC-MS system using the same parameters as in Protocol 1.
3. Data Analysis:
-
Monitor the disappearance of the peak corresponding to the Boc-protected conjugate and the appearance of the peak for the deprotected product.
-
The deprotected product will have a mass decrease of 100.08 Da for each removed Boc group (C₅H₉O₂).
Data Presentation
The following tables summarize the expected masses for the analysis of a hypothetical reaction between N-Mal-N-bis(PEG2-C2-Boc) and the tripeptide Glutathione (GSH).
Table 1: Expected Molecular Weights for Thiol Conjugation Analysis
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| N-Mal-N-bis(PEG2-C2-Boc) | C₂₉H₅₀N₄O₁₁ | 630.72 | 631.73 |
| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | 307.32 | 308.33 |
| Conjugate (Linker + GSH) | C₃₉H₆₇N₇O₁₇S | 937.04 | 938.05 |
| Hydrolyzed Conjugate | C₃₉H₆₉N₇O₁₈S | 955.05 | 956.06 |
Table 2: Expected Molecular Weights for Boc Deprotection Analysis
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| Conjugate (Linker + GSH) | C₃₉H₆₇N₇O₁₇S | 937.04 | 938.05 |
| Mono-deprotected Conjugate | C₃₄H₅₉N₇O₁₅S | 837.96 | 838.97 |
| Di-deprotected Conjugate | C₂₉H₅₁N₇O₁₃S | 737.88 | 738.89 |
Visualizations
The following diagrams illustrate the key chemical transformations and analytical workflow.
References
A Comparative Guide to NMR Characterization of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The structural and dynamic characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount for understanding their mechanism of action and optimizing their therapeutic efficacy. The inherent flexibility of commonly employed polyethylene (B3416737) glycol (PEG) linkers, while beneficial for inducing ternary complex formation, presents a significant challenge for analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques to probe the structure, dynamics, and interactions of these complex molecules in solution. This guide provides a comparative overview of key NMR methodologies for the characterization of PROTACs featuring PEG linkers, complete with experimental data and detailed protocols.
Challenges in NMR Characterization of PEGylated PROTACs
The presence of a flexible PEG linker in a PROTAC molecule introduces several challenges for NMR analysis. The high degree of conformational freedom of the PEG chain can lead to signal averaging and broad peaks in NMR spectra, making detailed structural elucidation difficult. Furthermore, the repeating ethylene (B1197577) glycol units give rise to a large, overlapping signal in the ¹H NMR spectrum, which can obscure resonances from the warhead and E3 ligase ligand moieties.
Comparison of NMR Techniques for PROTAC Analysis
A variety of NMR experiments can be employed to overcome these challenges and gain valuable insights into the behavior of PEGylated PROTACs. The choice of technique depends on the specific information required, such as structural confirmation, binding affinity, or conformational dynamics.
| NMR Technique | Information Obtained | Advantages | Limitations | Typical Quantitative Data |
| 1D ¹H and ¹³C NMR | Structural confirmation, purity assessment. | Rapid and straightforward for initial characterization. | Signal overlap from PEG linker can obscure other resonances. | ¹H NMR: PEG signal at ~3.6 ppm. ¹³C NMR: PEG signal at ~70 ppm.[1] |
| DOSY NMR | Determination of diffusion coefficients, detection of aggregation, and monitoring of binary and ternary complex formation. | Differentiates species based on size and shape in a mixture without physical separation. | Requires significant differences in molecular weight for clear separation of species. | Diffusion coefficient (D) of free PROTAC vs. protein-bound PROTAC. |
| STD NMR | Identifies binding epitopes of the PROTAC on the target protein and E3 ligase. | Highly sensitive to weak interactions; does not require isotope labeling of the protein. | Provides qualitative or semi-quantitative binding information; interpretation can be complex for flexible linkers. | STD amplification factors for specific PROTAC protons. |
| NOESY/ROESY | Provides information on the through-space proximity of protons, revealing the conformation of the PROTAC, including the linker. | Can provide distance restraints for 3D structure calculations. | Interpretation is challenging for flexible molecules due to conformational averaging. | NOE/ROE cross-peak intensities. |
| ¹⁹F NMR | Highly sensitive probe for binding events and conformational changes when a fluorine label is incorporated into the PROTAC or protein. | Background-free signal, high sensitivity, and large chemical shift dispersion.[] | Requires synthesis of fluorinated analogues. | Changes in ¹⁹F chemical shift (Δδ) upon binding; determination of cooperativity (α) in ternary complex formation.[] |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific PROTAC system and available instrumentation.
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR data.
Materials:
-
PROTAC sample
-
Target protein and/or E3 ligase
-
Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4)
-
NMR tubes
Protocol:
-
Dissolve the PROTAC sample in the deuterated buffer to a final concentration of 1-5 mM.
-
For binding studies, prepare protein samples in the same deuterated buffer at a concentration of 10-50 µM.
-
Titrate the PROTAC solution into the protein solution, acquiring NMR spectra at each titration point.
-
Ensure the final sample volume is sufficient for the NMR tube being used (typically 500-600 µL).
-
Filter the final sample to remove any precipitates that could affect spectral quality.
DOSY (Diffusion-Ordered Spectroscopy) NMR Protocol
This protocol outlines the steps for a 2D DOSY experiment to measure the diffusion coefficient of a PROTAC and its complexes.
Pulse Sequence: Stimulated echo with bipolar gradients.
Key Parameters:
-
Diffusion time (Δ): 100-200 ms (B15284909) (longer for larger molecules)
-
Gradient pulse duration (δ): 1-4 ms
-
Gradient strength: Varied linearly or exponentially in 16-32 steps.
Protocol:
-
Acquire a series of ¹H NMR spectra with increasing gradient strengths.
-
Process the data using a DOSY processing software package.
-
The software will generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.
-
Extract the diffusion coefficients for the PROTAC signals in the free and bound states. A decrease in the diffusion coefficient indicates an increase in molecular size, confirming complex formation.
STD (Saturation Transfer Difference) NMR Protocol
This protocol describes how to perform an STD NMR experiment to identify the binding epitope of a PROTAC.
Pulse Sequence: std_es or similar, with water suppression.
Key Parameters:
-
On-resonance saturation frequency: Set to a region where only protein signals resonate (e.g., -1 ppm).
-
Off-resonance saturation frequency: Set to a region with no protein or PROTAC signals (e.g., 30 ppm).
-
Saturation time: Typically 1-3 seconds.
-
Saturation power: Should be optimized to saturate protein signals without affecting PROTAC signals directly.
Protocol:
-
Acquire two spectra: one with on-resonance saturation and one with off-resonance saturation.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the PROTAC protons that are in close contact with the protein.
-
Calculate the STD amplification factor for each proton to quantify the relative proximity to the protein surface.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) Protocol
This protocol provides a general procedure for acquiring 2D NOESY or ROESY spectra to study the conformation of a PEGylated PROTAC.
Pulse Sequence: Standard NOESY or ROESY pulse sequences.
Key Parameters:
-
Mixing time (τm): For NOESY, a range of mixing times (e.g., 100-500 ms) should be tested. For ROESY, a shorter mixing time (e.g., 100-300 ms) is typically used.
-
ROESY spin-lock field strength: ~2-3 kHz.
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum of the PROTAC.
-
Process the 2D data and identify cross-peaks.
-
NOE/ROE cross-peaks between protons of the warhead, linker, and E3 ligase ligand indicate their spatial proximity.
-
The presence of NOEs between distant parts of the PROTAC suggests a folded conformation of the linker. The absence of such NOEs is indicative of a more extended and flexible conformation.
Visualizing the Workflow
The following diagrams illustrate the general workflow for NMR characterization of a PEGylated PROTAC and the signaling pathway it modulates.
Caption: Workflow for NMR Characterization of PEGylated PROTACs.
Caption: PROTAC-Mediated Protein Degradation Pathway.
By employing a combination of these NMR techniques, researchers can gain a comprehensive understanding of the structural and dynamic properties of PROTACs with flexible PEG linkers. This knowledge is crucial for the rational design of more potent and selective protein degraders.
References
A Comparative Guide to the In Vitro Stability of Maleimide-Based Linkers
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute of bioconjugates, particularly antibody-drug conjugates (ADCs). Maleimide-based linkers have been widely adopted for their high reactivity and specificity towards thiol groups, such as those on cysteine residues. However, the stability of the resulting thiosuccinimide linkage in a physiological environment is a key consideration that can impact the efficacy and safety of the conjugate. This guide provides an objective comparison of the in vitro stability of various maleimide-based linkers and next-generation alternatives, supported by experimental data and detailed protocols.
The Instability of the Maleimide-Thiol Adduct: A Double-Edged Sword
The conjugation of a maleimide (B117702) to a thiol proceeds via a Michael addition reaction, forming a covalent thiosuccinimide linkage. While this reaction is efficient, the resulting adduct is susceptible to two competing reactions in vitro: the retro-Michael reaction and hydrolysis.
Retro-Michael Reaction: This is the reverse of the conjugation reaction, leading to the dissociation of the linker from the biomolecule.[1][2] This deconjugation can result in premature release of the payload, which can then react with other thiol-containing molecules in the vicinity, such as glutathione (B108866) (GSH) or serum albumin, leading to off-target effects.[2]
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether.[3][4] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule.[3][4] However, for conventional N-alkylmaleimides, the rate of hydrolysis is often slow.[4]
The interplay between these two reactions is crucial for the overall stability of the bioconjugate.
Visualizing the Chemistry: Reaction Pathways
The following diagrams illustrate the key chemical transformations that govern the stability of maleimide-based conjugates.
Quantitative Comparison of Linker Stability
The stability of maleimide-based linkers can be quantitatively assessed through in vitro assays that mimic physiological conditions. The two most common methods are the plasma stability assay and the glutathione (GSH) challenge assay.
Plasma Stability
This assay evaluates the stability of the conjugate in the presence of plasma, which contains a multitude of proteins and other molecules that can potentially react with the linker.
| Linker Type | Conjugate | Incubation Conditions | % Intact Conjugate Remaining | Reference |
| Maleimide | THIOMAB LC-V205C | Human Plasma, 37°C, 72h | ~80% | [5] |
| Maleimide | THIOMAB Fc-S396C | Human Plasma, 37°C, 72h | ~20% | [5] |
| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | Human Plasma, 37°C, 72h | >95% | [5] |
| Phenyloxadiazole Sulfone | THIOMAB Fc-S396C | Human Plasma, 37°C, 72h | >95% | [5] |
| Maleimide-PEG | Hemoglobin | PBS, 37°C, 7 days | >95% | [6] |
| Mono-sulfone-PEG | Hemoglobin | PBS, 37°C, 7 days | >95% | [6] |
Glutathione (GSH) Challenge
This assay assesses the stability of the conjugate in the presence of a high concentration of glutathione, a major intracellular thiol that can drive the retro-Michael reaction.
| Linker Type | Thiol Donor | Incubation Conditions | Half-life of Conversion | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | with Glutathione | 3.1 h | [7][8] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | with Glutathione | 18 h | [7][8] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | with Glutathione | Not specified (12.3% conversion) | [9] |
| N-ethyl maleimide (NEM) | N-acetyl-l-cysteine (NAC) | with Glutathione | 258 h | [7][8] |
| Maleimide-PEG | Hemoglobin | 1 mM GSH, 37°C, 7 days | < 70% remaining | [6] |
| Mono-sulfone-PEG | Hemoglobin | 1 mM GSH, 37°C, 7 days | > 90% remaining | [6] |
Next-Generation Maleimides and Alternatives
To address the stability limitations of traditional maleimide linkers, several next-generation maleimides and alternative thiol-reactive chemistries have been developed.
-
Self-Hydrolyzing Maleimides: These maleimides are engineered with electron-withdrawing groups on the nitrogen atom, which significantly accelerates the rate of thiosuccinimide ring hydrolysis.[3][4] This rapid hydrolysis effectively outcompetes the retro-Michael reaction, leading to a more stable conjugate.[3][4]
-
Diiodomaleimides: These reagents exhibit rapid bioconjugation kinetics and increased hydrolytic stability of the unreacted maleimide, providing a wider window for conjugation while still allowing for post-conjugation stabilization through hydrolysis.[10]
-
Sulfone-Based Linkers: Linkers based on phenyloxadiazole sulfone chemistry have demonstrated superior stability in human plasma compared to maleimide-based linkers, showing resistance to thioether exchange.[5][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability.
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., trifluoroacetic acid)
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Dilute the bioconjugate to the desired concentration in pre-warmed plasma.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to the aliquot. This stops any further degradation.
-
Analysis: Analyze the samples to determine the concentration of the intact bioconjugate. This can be done using various techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure the drug-to-antibody ratio (DAR) or an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of conjugated antibody.[12][13][14]
Glutathione (GSH) Challenge Assay
This protocol describes a method to evaluate the stability of a conjugate in the presence of a high concentration of a competing thiol.
Materials:
-
Purified bioconjugate
-
PBS, pH 7.4
-
Glutathione (GSH) stock solution
-
Incubator at 37°C
-
Quenching solution
-
Analytical instruments (e.g., HPLC, LC-MS)
Procedure:
-
Preparation: Dissolve the purified bioconjugate in PBS. Prepare a concentrated stock solution of GSH in PBS.
-
Incubation: Add the GSH stock solution to the bioconjugate solution to achieve the desired final concentration of GSH (e.g., 1-5 mM). Incubate the mixture at 37°C.[15]
-
Time Points: At various time points, take an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) or LC-MS to monitor the decrease of the intact bioconjugate and the potential formation of the GSH-adduct of the payload.[15]
Conclusion
The in vitro stability of maleimide-based linkers is a multifaceted issue governed by the competing kinetics of the retro-Michael reaction and hydrolysis. While traditional N-alkylmaleimides can exhibit significant instability, leading to premature payload release, advancements in linker technology have provided robust solutions. Self-hydrolyzing maleimides and alternative chemistries, such as sulfones, offer significantly improved stability profiles. The selection of an appropriate linker and the rigorous assessment of its in vitro stability using standardized assays are paramount for the development of safe and effective bioconjugates. The data and protocols presented in this guide provide a framework for making informed decisions in the design and evaluation of these important therapeutic and research agents.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. GSH Reactivity Assay | Domainex [domainex.co.uk]
A Head-to-Head Comparison of Thiol-Reactive Linkers for Bioconjugation: Alternatives to N-Mal-N-bis(PEG2-C2-Boc)
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). While N-Mal-N-bis(PEG2-C2-Boc) and similar maleimide-based linkers have been instrumental, concerns over the stability of the maleimide-thiol linkage have driven the development of a new generation of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable bioconjugation strategy.
The primary limitation of traditional maleimide (B117702) linkers is the reversibility of the Michael addition reaction that forms the thioether bond with cysteine residues. This can lead to premature payload release in the reducing environment of plasma through a retro-Michael reaction, potentially causing off-target toxicity and reducing therapeutic efficacy. To address this, various strategies have emerged, focusing on enhancing the stability of the conjugate post-reaction.
Performance Comparison of Thiol-Reactive Linkers
The following tables summarize quantitative data on the performance of various thiol-reactive linkers. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are limited in the literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Table 1: Reaction Kinetics of Thiol-Reactive Linkers
| Linker Type | Reactive Group | Typical Reaction Conditions | Reaction Time | Reaction Efficiency |
| Conventional Maleimide | Maleimide | pH 6.5-7.5, Room Temperature | 1-4 hours | >90% |
| Self-Hydrolysing Maleimide | Substituted Maleimide | pH 7.4, 37°C | Minutes to hours | >90% |
| Dihalomaleimide | Dihalomaleimide | pH 7.4, Room Temperature | < 1 hour | >90% |
| Vinyl Sulfone | Vinyl Sulfone | pH 8.0-9.0, Room Temperature | 2-4 hours | >90% |
| Haloacetyl (Iodoacetamide) | Iodoacetyl | pH 7.5-8.5, Room Temperature | Several hours | >85% |
| Pyridyl Disulfide | Pyridyl Disulfide | pH 7.0-7.5, Room Temperature | 1-2 hours | >95% |
Table 2: Stability of Bioconjugates in Human Plasma
| Linker Type | Linkage Formed | Half-life in Human Plasma (t½) | Key Stability Features |
| Conventional Maleimide | Thioether (Succinimide) | ~1-7 days (payload dependent) | Prone to retro-Michael reaction and thiol exchange. |
| Self-Hydrolysing Maleimide | Thioether (Succinimic Amide) | Significantly increased vs. conventional | Succinimide (B58015) ring hydrolysis prevents retro-Michael reaction. |
| Dihalomaleimide | Thioether (Disulfide Bridge) | High | Forms a stable bridge across disulfide bonds. |
| Vinyl Sulfone | Thioether | > 7 days | Forms a stable, irreversible thioether bond.[1] |
| Haloacetyl (Iodoacetamide) | Thioether | High | Forms a stable, irreversible thioether bond. |
| Pyridyl Disulfide | Disulfide | Cleavable (hours to days) | Reversible linkage, cleavable by reducing agents like glutathione. |
In-Depth Look at the Alternatives
Self-Hydrolysing Maleimides
These "next-generation" maleimides are engineered to undergo rapid and quantitative hydrolysis of the succinimide ring to the corresponding succinamic acid after conjugation. This ring-opening event renders the retro-Michael reaction irreversible, significantly enhancing the stability of the conjugate.
A study directly comparing a self-stabilizing maleimide ADC with a conventional one in rats demonstrated significantly less payload loss over a 7-day period for the self-stabilizing version.[2]
Dihalomaleimides
Dihalomaleimides, such as dibromomaleimides, offer a dual functionality. They can react with two thiol groups, enabling the re-bridging of disulfide bonds that have been reduced for conjugation. This not only provides a site-specific conjugation strategy but also restores the native antibody structure, which can be crucial for its function and stability.
Vinyl Sulfones
Vinyl sulfones react with thiols to form a stable and irreversible thioether linkage.[1] They exhibit high selectivity for thiols over other nucleophiles like amines under controlled pH conditions. Conjugates formed with vinyl sulfone linkers have demonstrated superior stability in plasma compared to their maleimide counterparts.[1]
Haloacetyls (Iodoacetamides and Bromoacetamides)
Haloacetyls react with thiols via an SN2 reaction to form a stable thioether bond. While the reaction is generally slower than that of maleimides, the resulting linkage is highly stable and not susceptible to retro-Michael addition.
Pyridyl Disulfides
Pyridyl disulfide linkers react with thiols through a disulfide exchange reaction, forming a new disulfide bond. This linkage is cleavable in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells than in the bloodstream. This property can be advantageous for drug delivery applications where intracellular release of the payload is desired.
Experimental Protocols
General Protocol for Antibody Conjugation with a Maleimide-based Linker
-
Antibody Preparation: If necessary, reduce the antibody's disulfide bonds to generate free thiol groups. This is typically done using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Excess reducing agent must be removed prior to conjugation, for example, by size-exclusion chromatography.
-
Linker-Payload Activation: The maleimide-containing linker-payload is dissolved in a suitable organic solvent like DMSO.
-
Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio. The reaction is typically carried out in a buffer at pH 6.5-7.5 for 1-4 hours at room temperature.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol for Assessing ADC Stability in Human Plasma
-
Incubation: The purified ADC is incubated in human plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: The ADC is isolated from the plasma matrix, often using affinity capture methods (e.g., Protein A/G beads).[3][4]
-
Analysis: The stability of the ADC is assessed by measuring the drug-to-antibody ratio (DAR) over time. This is typically done using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] A decrease in DAR indicates payload loss.
Protocol for HIC Analysis of ADCs
-
Column and Mobile Phases: A HIC column (e.g., Butyl-NPR) is used. Mobile Phase A is a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0), and Mobile Phase B is a low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[6]
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.
-
Detection: The eluting species are detected by UV absorbance. Different DAR species will have different retention times due to changes in hydrophobicity, with higher DAR species eluting later.
-
DAR Calculation: The average DAR is calculated from the peak areas of the different DAR species.[5]
Visualizing the Pathways
To further elucidate the mechanisms discussed, the following diagrams illustrate the key reaction and stability pathways.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis Targeting Chimera (PROTAC) is a multifactorial challenge where the linker, the component connecting the target protein (POI) ligand and the E3 ligase ligand, plays a pivotal role.[1][2] Far from being a simple spacer, the linker's chemical nature, length, and rigidity critically influence the PROTAC's efficacy by modulating the formation and stability of the ternary complex, as well as its overall physicochemical and pharmacokinetic properties.[3][4] This guide provides an objective comparison between flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.
Flexible vs. Rigid Linkers: A Head-to-Head Comparison
The choice between a flexible or rigid linker involves a trade-off between conformational adaptability and pre-organization.
-
Flexible Linkers , such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most common types used in early-stage PROTAC development.[3][] Their primary advantage is the conformational freedom that allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex between the POI and E3 ligase.[3] However, this high flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the formed complex.[3] Furthermore, long, flexible linkers can sometimes lead to less favorable drug metabolism and pharmacokinetic (DMPK) properties.[]
-
Rigid Linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to reduce conformational flexibility.[2][4] This structural constraint can "pre-organize" the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially enhancing its stability and potency.[6][7] Rigid linkers have also been associated with improved pharmacokinetic properties.[6][8] The main drawback is that if the pre-organized geometry is not optimal, it can hinder the formation of a productive ternary complex.[3][6] Additionally, their synthesis can be more challenging compared to flexible linkers.[6]
Quantitative Data Presentation
The following table summarizes representative data from various studies, illustrating the impact of linker choice on PROTAC performance. Direct comparison across different targets and experimental systems should be made with caution.
| Target-E3 Ligase | PROTAC (Linker Type) | Ternary Complex Affinity (Kd, α) | Degradation Potency (DC50) | Max Degradation (Dmax) | Reference |
| SMARCA2-VHL | ACBI1 (Rigid elements) | Not Reported | 26 nM | >95% | [6] |
| SMARCA2-VHL | PROTAC 1 (Flexible) | Not Reported | 3.2 nM | >95% | [6] |
| AR-VHL | PROTAC 20b (Alkyl - Flexible) | α = 0.35 (A-B), 0.24 (B-A) | Not Reported | Not Reported | [6] |
| AR-VHL | PROTAC 20d (PEG - Flexible) | α = Not Quantifiable (A-B), 8.6 (B-A) | Not Reported | Not Reported | [6] |
| PI3K/mTOR-VHL | GP262 (C8 Alkyl - Flexible) | Good ternary complex formation (NanoBRET) | PI3Kα: ~10 nM, mTOR: ~30 nM (MCF-7) | >90% | [9] |
| BET-CRBN | PROTAC with 1-2 PEG units | Not Reported | >5000 nM | Not Reported | [6] |
| BET-CRBN | PROTAC with 0 or 4-5 PEG units | Not Reported | <500 nM | Not Reported | [6] |
Note: α represents the cooperativity factor in ternary complex formation. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Visualizing the PROTAC Mechanism and Evaluation Workflow
Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in PROTAC development.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating Cooperativity in Ternary Complex Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and optimizing the formation of ternary complexes is a cornerstone of designing effective molecular glues and bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The linker connecting the two ligand-binding moieties of a PROTAC is not a passive spacer but a critical determinant of ternary complex stability and cooperativity, which in turn dictates the efficiency of target protein degradation. This guide provides a comparative analysis of different linkers and the experimental methodologies used to evaluate their impact on cooperativity, supported by experimental data.
The central principle of PROTAC action is the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The stability of this complex is quantified by the cooperativity factor (α), which is the ratio of the dissociation constant (Kd) of the PROTAC for one of its binding partners in the absence of the other, to the Kd in its presence. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second, leading to a more stable ternary complex. Conversely, a value less than 1 signifies negative cooperativity.
Data Presentation: The Influence of Linker Properties on Cooperativity
The following tables summarize quantitative data from various studies, illustrating how linker length and composition affect the binding affinities and cooperativity of ternary complexes.
| PROTAC | Target Protein (POI) | E3 Ligase | Linker Type | Binary Kd (PROTAC to POI) (nM) | Binary Kd (PROTAC to E3) (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | PEG | 18 | 66 | 3.4 | 19.4 | [1](1) |
| AT1 | Brd4BD2 | VHL | PEG | 98 | 130 | 12 | 10.8 | [1](1) |
| PROTAC 9 | BTK | CRBN | Long PEG | 2.5 | 1800 | - | <1 (Negative) | [2](2) |
| ARV-771 | BRD4 BD2 | VHL | PEG | ~60 | - | - | - | [3](3) |
| Linker Type | General Effect on Cooperativity | Key Considerations |
| Flexible (e.g., PEG) | Can adopt multiple conformations to facilitate optimal protein-protein interactions, often leading to positive cooperativity.[4](4) Longer flexible linkers can sometimes be more effective at promoting ternary complex formation.[2](2) | Linker length needs to be optimized to avoid steric clashes while allowing for productive interactions. |
| Rigid (e.g., Alkyl, Phenyl) | Can pre-organize the binding moieties into a conformation favorable for ternary complex formation, potentially leading to high cooperativity. | May be less forgiving to suboptimal protein-protein interfaces and can be more challenging to synthesize. |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: SPR experimental workflow for cooperativity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Measuring Ternary Complex Kinetics
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[5](5) It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
PROTACs with different linkers
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the E3 ligase onto the sensor chip surface to a desired response unit (RU) level. A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[6](6)
-
Deactivate any remaining active groups on the surface.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary Kd.
-
As a control, inject the POI alone to ensure there is no non-specific binding to the E3 ligase surface.
-
-
Ternary Complex Analysis:
-
Prepare a series of samples containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (Kd).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTACs with different linkers
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
To determine the binary Kd of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections of the PROTAC into the E3 ligase solution.
-
To determine the binary Kd of the PROTAC for the POI, place the POI in the sample cell and the PROTAC in the syringe and repeat the titration.
-
-
Ternary Titration:
-
To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell. Titrate the POI from the syringe into the cell.
-
Alternatively, place the POI and a saturating concentration of the PROTAC in the cell and titrate the E3 ligase.
-
-
Data Analysis:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of ternary complex formation.[8](8) It measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.
Materials:
-
TR-FRET compatible plate reader
-
Labeled E3 ligase (e.g., with a donor fluorophore like Terbium)
-
Labeled POI (e.g., with an acceptor fluorophore like FITC or a fluorescent tag)
-
PROTACs with different linkers
-
Assay buffer
Protocol:
-
Assay Setup:
-
In a microplate, add the labeled E3 ligase and labeled POI at optimized concentrations.
-
Add the PROTAC at a range of concentrations. The dose-response curve for a PROTAC in a TR-FRET assay is typically bell-shaped due to the "hook effect" at high concentrations where binary complexes predominate.[9](9)
-
-
Incubation:
-
Signal Detection:
-
Read the plate using a TR-FRET plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The peak of the bell-shaped curve represents the maximal ternary complex formation. The relative efficacy of different linkers can be compared by the height and position of this peak.[9](9)
-
By systematically applying these experimental approaches, researchers can gain a deep understanding of how linker modifications influence the thermodynamics and kinetics of ternary complex formation, thereby enabling the rational design of more potent and selective protein degraders.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. aragen.com [aragen.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. labonline.com.au [labonline.com.au]
Beyond the Maleimide Mainstay: A Comparative Guide to Next-Generation Linkers for Thiol Conjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of therapeutic payloads to biomolecules is paramount. While maleimide-based linkers have long been the industry standard for their reactivity towards thiol groups, concerns over the stability of the resulting thioether bond have catalyzed the development of a new generation of conjugation chemistries. This guide provides an objective comparison of traditional maleimide (B117702) linkers with these emerging alternatives, supported by experimental data, to empower informed decisions in the design of robust and effective bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).
The primary drawback of conventional N-alkyl maleimide linkers is the susceptibility of the formed succinimide (B58015) ring to a retro-Michael reaction.[1][2] This reaction, often facilitated by endogenous thiols like glutathione (B108866) and albumin, can lead to premature cleavage of the payload from the biomolecule, resulting in off-target toxicity and diminished therapeutic efficacy.[2] Next-generation linkers aim to overcome this instability by various mechanisms, including accelerated hydrolysis of the succinimide ring to a stable, ring-opened form, or by forming fundamentally more stable covalent bonds.
Quantitative Performance Comparison
The following tables summarize key performance metrics of traditional maleimide linkers and their next-generation alternatives based on available experimental data.
| Linker Type | Reaction Conditions | Typical Reaction Time | Conjugation Efficiency | Key Features & Advantages |
| N-Alkyl Maleimide (Traditional) | pH 6.5-7.5, Room Temp | 1-2 hours | >90% | Fast reaction with thiols. |
| N-Aryl Maleimide | pH 7.4, Room Temp | < 1 hour | >90% | ~2.5 times faster reaction with thiols compared to N-alkyl maleimides; accelerated hydrolysis of the thiosuccinimide ring enhances stability.[3][4] |
| Vinyl Sulfone | pH 8.0-9.0, Room Temp | 2-4 hours | >90% | Forms a stable, irreversible thioether bond.[5] |
| Dibromomaleimide | pH 7.4, Room Temp | < 20 minutes | High | Enables bridging of disulfide bonds, maintaining protein structure; forms a highly stable conjugate after hydrolysis.[6] |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one (5HP2O) | pH 7.0-9.0, 25°C | 6-12 hours | High | Yields conjugates with superior hydrolytic stability and resistance to thiol exchange.[7] |
| Thiazine (B8601807) (from N-terminal Cys) | pH ~7.4 (rearrangement) | N/A (post-conjugation) | N/A | Formed via rearrangement of an N-terminal cysteine-maleimide adduct; significantly more stable than the initial thioether.[8][9] |
| Linker Type | Stability in Plasma/Serum or vs. Thiol Exchange |
| N-Alkyl Maleimide (Traditional) | Moderate. Prone to retro-Michael reaction and thiol exchange. 35-67% deconjugation in serum after 7 days at 37°C.[4] |
| N-Aryl Maleimide | High. Less than 20% deconjugation in serum after 7 days at 37°C.[4] |
| Vinyl Sulfone | High. Significantly more stable than maleimide conjugates in human plasma. ~80% of a sulfone conjugate remained intact after 72h in human plasma, compared to ~20% for the maleimide conjugate at a labile site.[10][11] |
| Dibromomaleimide | Very High. Dithiomaleamic acid conjugates are unreactive toward serum thiols and do not undergo retro-Michael reactions.[12] |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one (5HP2O) | High. 70% of an NAC-5HP2O conjugate remains intact after 5 days in the presence of 100 equivalents of GSH, compared to 20% for the maleimide conjugate.[7] |
| Thiazine (from N-terminal Cys) | Very High. Over 20 times less susceptible to glutathione adduct formation compared to the succinimidyl thioether linker.[8][9] |
Reaction Mechanisms and Stability Enhancement Strategies
The following diagrams illustrate the conjugation reaction mechanisms and the key strategies employed by next-generation linkers to enhance conjugate stability.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of these conjugation strategies. Below are representative protocols for key experiments.
General Protocol for Protein Conjugation with a Vinyl Sulfone Reagent
Materials:
-
Protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
Vinyl sulfone-containing reagent (dissolved in a water-miscible organic solvent like DMSO or DMF).
-
Reducing agent (e.g., TCEP or DTT) if cysteine residues are in a disulfide bond.
-
Quenching reagent (e.g., a small molecule thiol like N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.
-
Conjugation Reaction: Add the vinyl sulfone reagent (typically a 5-20 fold molar excess over the protein) to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
Quenching: Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted vinyl sulfone. Incubate for 30-60 minutes.
-
Purification: Purify the protein conjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).[1]
Experimental Workflow for Assessing ADC Stability in Plasma
Protocol Outline:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a specific concentration (e.g., 1 mg/mL) at 37°C. Control samples in buffer are also prepared to assess inherent ADC stability.
-
Time Points: Aliquots of the incubation mixtures are collected at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Processing & Analysis:
-
To determine the average Drug-to-Antibody Ratio (DAR): The ADC is isolated from the plasma samples, often using immunoaffinity capture (e.g., with Protein A magnetic beads). The captured ADC is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.
-
To quantify the free payload: Proteins in the plasma samples are precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule payload is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An increase in free payload concentration over time indicates linker cleavage.
-
Conclusion
The field of bioconjugation has moved beyond a singular reliance on traditional maleimide chemistry. Next-generation linkers, including N-aryl maleimides, vinyl sulfones, dibromomaleimides, 5HP2Os, and thiazine-forming linkers, offer significant advantages in terms of conjugate stability. The choice of the optimal linker will depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. For applications where stability is paramount, such as in the development of ADCs, these advanced linker technologies provide a robust toolkit for creating more effective and safer therapeutics. The experimental protocols and comparative data presented in this guide are intended to facilitate the rational selection and implementation of the most appropriate thiol conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Head-to-Head Comparison
Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality for targeted protein degradation. A critical, yet often overlooked, component of these bifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective, data-driven comparison of different length PEG linkers in PROTACs, highlighting their impact on degradation efficiency and cellular permeability, and is supported by detailed experimental protocols.
The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and composition are critical determinants of the molecule's overall efficacy.[1][2] An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] This ternary complex formation is the prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to increased conformational flexibility and a higher entropic penalty upon binding.[1][3]
Head-to-Head Comparison of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[3] However, systematic studies have revealed clear trends in how linker length influences degradation potency. Below are compiled data from studies on PROTACs targeting different proteins, illustrating the impact of varying PEG linker lengths.
Table 1: Comparison of Degradation Efficiency for Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| PROTAC 9 | 9 | >1000 | <20 | VHL |
| PROTAC 12 | 12 | ~100 | ~80 | VHL |
| PROTAC 16 | 16 | ~10 | >90 | VHL |
| PROTAC 19 | 19 | ~50 | ~85 | VHL |
| PROTAC 21 | 21 | ~100 | ~70 | VHL |
Data synthesized from studies on ERα degradation.[1][6] This data clearly demonstrates that for ERα degradation mediated by a VHL-based PROTAC, a 16-atom linker provided the optimal length, resulting in the lowest DC50 and highest Dmax values.[6]
Table 2: Impact of PEG Linker Length on TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| TBK1-PROTAC 1 | 8-atom alkyl | No degradation | <10 | VHL |
| TBK1-PROTAC 2 | 12-atom PEG | >500 | ~40 | VHL |
| TBK1-PROTAC 3 | 16-atom PEG | ~50 | >90 | VHL |
| TBK1-PROTAC 4 | 20-atom PEG | ~150 | ~70 | VHL |
Data compiled from studies on TBK1 degradation.[7] Similar to the ERα-targeting PROTACs, a distinct optimal linker length is observed for TBK1 degradation, with the 16-atom PEG linker demonstrating the most potent activity.[7]
Table 3: Influence of Linker Length on Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| CDK9-PROTAC 1 | 4-PEG units | ~25 | >95 | CRBN |
| CDK9-PROTAC 2 | 5-PEG units | ~10 | >95 | CRBN |
| CDK9-PROTAC 3 | 6-PEG units | ~50 | ~90 | CRBN |
Data from studies on CDK9 degradation.[1] This example with a CRBN-recruiting PROTAC further underscores the necessity of fine-tuning the linker length to achieve maximal degradation efficiency.
The Role of PEG Linkers in Cellular Permeability
Beyond influencing ternary complex formation, PEG linkers also play a significant role in the physicochemical properties of PROTACs, particularly their solubility and cell permeability.[3][8] Due to their larger size and often polar nature, PROTACs can face challenges in crossing the cell membrane to reach their intracellular targets.[9] The inherent hydrophilicity of PEG linkers can enhance the aqueous solubility of PROTACs, which is a crucial factor for their bioavailability.[10][11] However, an excessively long and polar PEG chain can also negatively impact passive diffusion across the lipid bilayer. Therefore, a balance must be struck to optimize both degradation potency and cellular permeability.
Table 4: Permeability of PROTACs with Different Linker Compositions
| PROTAC | Linker Composition | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | 0.5 | 0.8 |
| PROTAC B | 4-PEG units | 1.2 | 1.5 |
| PROTAC C | 8-PEG units | 0.8 | 1.1 |
Representative data illustrating the general trend of PEG linkers on permeability.[8][12]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.[13][14]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[14]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[14]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[13]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[13]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, both in binary and ternary contexts.[15] By immobilizing one protein and flowing the other components over the surface, the formation of the ternary complex can be monitored in real-time.[16]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation, including the dissociation constant (Kd) and cooperativity.[15]
-
NanoBRET™ Assay: This is a live-cell assay that measures protein-protein interactions.[17][18] By tagging the target protein and E3 ligase with a NanoLuciferase donor and a HaloTag® acceptor, respectively, the formation of the ternary complex in the presence of a PROTAC can be quantified by measuring the bioluminescence resonance energy transfer (BRET) signal.[16]
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[9][12] It provides a rapid assessment of a PROTAC's intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.[8][9][19]
Conclusion
The length of the PEG linker is a paramount design consideration in the development of effective PROTACs. The presented data unequivocally demonstrates that linker optimization is essential for achieving potent and selective protein degradation. A systematic approach, exploring a range of PEG linker lengths, is crucial for identifying the optimal configuration for a given target protein and E3 ligase pair. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC molecules, enabling researchers to make data-driven decisions in the pursuit of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Permeability Assay - Profacgen [profacgen.com]
Safety Operating Guide
Proper Disposal of N-Mal-N-bis(PEG2-C2-Boc): A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of N-Mal-N-bis(PEG2-C2-Boc), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as hazardous chemical waste.
I. Hazard Assessment and Core Principles
N-Mal-N-bis(PEG2-C2-Boc) is comprised of three key functional moieties: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) linker, and tert-butyloxycarbonyl (Boc) protected amine groups. The disposal procedure must account for the potential hazards associated with each component.
-
Maleimide: This group is reactive towards thiols and should be considered a hazardous component.[1][2]
-
Polyethylene Glycol (PEG): Generally considered to be of low toxicity and biodegradable.[3][4] However, when conjugated with other chemical entities, the overall hazardous nature of the molecule dictates the disposal method.
-
Boc-Protected Amine: The Boc protecting group is labile to acidic conditions.[5][6][7] While the protected amine is relatively stable, the potential for deprotection and exposure of the free amine must be considered.
The overarching principle for the disposal of N-Mal-N-bis(PEG2-C2-Boc) is to manage it as hazardous waste in accordance with institutional and local regulations.
II. Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information related to the disposal of N-Mal-N-bis(PEG2-C2-Boc) and its components.
| Parameter | Value/Information | Source |
| Compound Name | N-Mal-N-bis(PEG2-C2-Boc) | - |
| Molecular Formula | C29H48N2O11 | [8] |
| Primary Hazard | Assumed Hazardous due to Maleimide | [1][2] |
| Storage Temperature | -20°C | [8][9] |
| PEG Component | Generally low toxicity, biodegradable | [3][4] |
| Boc Deprotection | Acidic conditions (e.g., TFA, HCl) | [5][6][7] |
| Maleimide Quenching | Reaction with thiol-containing compounds | [1][10] |
III. Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of N-Mal-N-bis(PEG2-C2-Boc) in various forms.
A. Solid Waste (Unused/Expired Compound, Contaminated Consumables)
-
Segregation: Collect all solid waste containing N-Mal-N-bis(PEG2-C2-Boc), including unused or expired product in its original vial and contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, leak-proof, and chemically resistant container.
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" and specify the contents: "N-Mal-N-bis(PEG2-C2-Boc) and associated contaminated materials."
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
B. Liquid Waste (Stock Solutions, Reaction Mixtures)
-
Segregation: Collect all liquid waste containing N-Mal-N-bis(PEG2-C2-Boc) in a dedicated, leak-proof, and chemically resistant container. This includes unused stock solutions (e.g., in DMSO or DMF) and aqueous solutions from experimental procedures.
-
Labeling: Clearly label the liquid waste container as "Hazardous Chemical Waste" and list all constituents, including "N-Mal-N-bis(PEG2-C2-Boc)," solvents (e.g., DMSO, aqueous buffers), and an estimated concentration of the compound.
-
Pre-treatment (Optional but Recommended): Quenching the Maleimide Group
-
Objective: To reduce the reactivity of the maleimide moiety. Note that the resulting product is still considered hazardous waste.
-
Procedure: In a well-ventilated fume hood, add a slight molar excess of a thiol-containing compound (e.g., N-acetylcysteine or glutathione) to the liquid waste.
-
Allow the mixture to react for a minimum of 2 hours at room temperature to ensure the conversion of the maleimide to a more stable thioether.[1]
-
-
Storage: Securely cap the waste container and store it in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.
C. Empty Containers
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[11]
-
Container Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.
IV. Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of N-Mal-N-bis(PEG2-C2-Boc).
Caption: Disposal workflow for N-Mal-N-bis(PEG2-C2-Boc).
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of N-Mal-N-bis(PEG2-C2-Boc), thereby minimizing risks and maintaining a secure research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-Mal-N-bis(PEG2-C2-Boc) - Immunomart [immunomart.com]
- 9. N-(Mal-PEG6)-N-bis(PEG3-Boc) | BroadPharm [broadpharm.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling N-Mal-N-bis(PEG2-C2-Boc)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling N-Mal-N-bis(PEG2-C2-Boc), a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Gloves should be regularly inspected for any signs of degradation or permeation. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to prevent skin contact.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid N-Mal-N-bis(PEG2-C2-Boc) and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator is required.[4] |
Operational and Handling Plan
Engineering Controls:
-
Always handle N-Mal-N-bis(PEG2-C2-Boc) in a well-ventilated area, preferably within a chemical fume hood.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[2]
-
In solvent: Store at -80°C for up to 1 year.[2]
-
Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[5][6]
-
To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.[5][6]
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.[4]
-
Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.[4] Most PEGylated reagents are low-melting solids that can be difficult to weigh and dispense.[5][6]
-
Dissolving: To facilitate handling, creating a stock solution is recommended.[5][6] Dissolve the compound in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] When preparing solutions, slowly add the solid to the solvent to avoid splashing.[4]
-
Reactions: All reactions involving N-Mal-N-bis(PEG2-C2-Boc) should be conducted in closed systems or within a chemical fume hood.[4]
Disposal Plan
-
Chemical Waste: Dispose of all waste materials containing N-Mal-N-bis(PEG2-C2-Boc) in accordance with local, state, and federal regulations. Waste should be collected in a designated, labeled, and sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as chemical waste.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
